Technical Documentation Center

2-Chloromethyl-4,6-dinitrophenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloromethyl-4,6-dinitrophenol
  • CAS: 2534-09-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Chloromethyl-4,6-dinitrophenol

This technical guide details the physicochemical and reactive properties of 2-Chloromethyl-4,6-dinitrophenol , a distinct derivative of the dinitrophenol (DNP) class. Dual-Functionality: Protonophore & Electrophilic Alky...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical and reactive properties of 2-Chloromethyl-4,6-dinitrophenol , a distinct derivative of the dinitrophenol (DNP) class.

Dual-Functionality: Protonophore & Electrophilic Alkylator

Executive Summary

2-Chloromethyl-4,6-dinitrophenol (CAS: 2534-09-0) represents a unique intersection of two toxicological classes: mitochondrial uncouplers and alkylating agents. Unlike standard 2,4-Dinitrophenol (DNP), which acts solely as a protonophore, this compound possesses a reactive benzylic chloride moiety (


). This structural addition confers electrophilic reactivity, allowing the molecule to form covalent adducts with nucleophilic biological targets (e.g., cysteine thiols, DNA bases) while retaining the thermodynamic uncoupling capacity of the dinitrophenol core.

This guide analyzes the compound’s physicochemical behavior, providing researchers with the necessary data to utilize it as a chemical probe or intermediate while strictly managing its high toxicity profile.

Chemical Identity & Structural Basis[1][2][3][4][5]

The molecule consists of a phenol ring substituted with two nitro groups (positions 4 and 6) and a chloromethyl group (position 2).[1]

ParameterData
Chemical Name 2-(Chloromethyl)-4,6-dinitrophenol
CAS Registry Number 2534-09-0
Molecular Formula

Molecular Weight 232.58 g/mol
SMILES Oc1c(CCl)cc(cc1=O)=O
Appearance Yellow crystalline solid (characteristic of nitrophenols)
Solubility Soluble in organic solvents (DMSO, Acetone, Ethanol); sparingly soluble in water (pH dependent).
Structural Visualization

The following diagram illustrates the two distinct "warheads" on the molecule: the acidic hydroxyl group responsible for proton shuttling and the electrophilic carbon responsible for alkylation.

StructureReactivity Molecule 2-Chloromethyl-4,6-dinitrophenol Site_OH Phenolic Hydroxyl (-OH) (Acidic Site) Molecule->Site_OH Site_NO2 Nitro Groups (-NO2) (Electron Withdrawing) Molecule->Site_NO2 Site_CH2Cl Chloromethyl Group (-CH2Cl) (Electrophilic Site) Molecule->Site_CH2Cl Effect_Uncoupling Mitochondrial Uncoupling (Protonophore) Site_OH->Effect_Uncoupling Reversible Deprotonation Effect_pKa pKa Reduction (Increased Acidity) Site_NO2->Effect_pKa Resonance Stabilization Effect_Alkylation Covalent Adduct Formation (SN2 Reaction) Site_CH2Cl->Effect_Alkylation Cl Displacement Effect_pKa->Site_OH Enhances

Caption: Structural dissection of 2-Chloromethyl-4,6-dinitrophenol showing the functional independence of its uncoupling and alkylating domains.

Physicochemical Properties[1][7][8][9][10]

Acidity (pKa)

The pKa is the critical determinant of this compound's biological activity.

  • Reference Point: 2,4-Dinitrophenol (DNP) has a pKa of ~4.1. 4,6-Dinitro-o-cresol (DNOC), which has a methyl group, has a pKa of ~4.4.

  • Effect of Chlorination: The substitution of a hydrogen atom on the methyl group of DNOC with a chlorine atom exerts a strong inductive electron-withdrawing effect (-I) .

  • Result: This stabilizes the phenolate anion more effectively than the methyl group alone. Consequently, 2-Chloromethyl-4,6-dinitrophenol is predicted to be more acidic than DNOC , with an estimated pKa in the range of 3.6 – 4.0 .

Lipophilicity (LogP)
  • Estimated LogP: ~2.1 – 2.5

  • Implication: The compound is sufficiently lipophilic to cross mitochondrial inner membranes. However, the chloromethyl group adds bulk and polarizability compared to a simple methyl group, potentially altering membrane residence time.

Reactivity: The Benzyl Chloride Moiety

Unlike standard DNP, this molecule is chemically unstable in nucleophilic environments.

  • Hydrolysis: In aqueous buffers at pH > 7, the

    
     group is susceptible to hydrolysis, converting the molecule to 2-hydroxymethyl-4,6-dinitrophenol.
    
  • Nucleophilic Attack: It reacts rapidly with thiols (Glutathione, Cysteine). This effectively "traps" the uncoupler inside the cell or depletes cellular antioxidant reserves.

Biological Mechanism of Action

This compound acts as a "Suicide Uncoupler." It enters the mitochondria as a protonophore but can covalently bind to proteins, potentially inhibiting the very respiratory complexes it attempts to uncouple or causing off-target toxicity.

Mechanism cluster_mito Mitochondrial Inner Membrane (IM) IMS Intermembrane Space (High H+) Compound_H R-OH (Protonated) Membrane Permeable IMS->Compound_H Diffusion Matrix Matrix (Low H+, Nucleophiles) Compound_Minus R-O- (Anionic) Membrane Impermeable Matrix->Compound_Minus Releases H+ (Uncoupling) Compound_H->Matrix Crosses IM Target Protein Thiol / DNA (Nucleophile) Compound_H->Target Electrophilic Attack (-CH2Cl) Compound_Minus->IMS Potential Return (Slow) Adduct Covalent Adduct (Irreversible Damage) Target->Adduct Alkylation

Caption: Dual pathway showing the futile proton cycle (uncoupling) and the irreversible alkylation of matrix nucleophiles.

Experimental Protocols

Spectrophotometric pKa Determination

Due to the strong UV-Vis absorbance of the nitrophenol chromophore, pKa should be determined spectrophotometrically rather than potentiometrically to minimize compound usage and exposure.

Materials:

  • Stock solution: 10 mM 2-Chloromethyl-4,6-dinitrophenol in Acetonitrile.

  • Buffers: Citrate-Phosphate series (pH 2.0 to 7.0).

Protocol:

  • Preparation: Prepare 10 µM working solutions in buffers ranging from pH 2.0 to 7.0.

  • Scan: Record UV-Vis spectra (250–500 nm).

  • Observation:

    • Acidic Species (

      
      ):  Likely ~300-320 nm (colorless/pale yellow).
      
    • Basic Species (

      
      ):  Likely ~360-400 nm (intense yellow).
      
  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    
    • Note: Perform rapidly to avoid hydrolysis of the chloromethyl group at higher pH.

Handling & Safety (Crucial)

This compound is a potent skin sensitizer and metabolic poison .

  • Engineering Controls: All weighing and solvation must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (chlorinated solvents penetrate latex), lab coat, and safety goggles.

  • Deactivation: Spills should be treated with 10% alcoholic KOH to hydrolyze the chloride and neutralize the phenol, followed by dilution.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride (Structural Analog Reference for Reactivity). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

using 2-Chloromethyl-4,6-dinitrophenol in organic synthesis

Based on the specific chemical profile and applications identified in the technical literature (specifically its use as a chromogenic anchor in ion-selective sensors and supramolecular chemistry), here is the detailed Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical profile and applications identified in the technical literature (specifically its use as a chromogenic anchor in ion-selective sensors and supramolecular chemistry), here is the detailed Application Note and Protocol guide.

Application Note & Synthetic Protocols

Executive Summary

2-Chloromethyl-4,6-dinitrophenol (CMDNP) is a specialized electrophilic reagent used primarily in organic synthesis to introduce the 2-hydroxy-3,5-dinitrobenzyl moiety into target molecules. This functional group serves two critical roles:

  • Chromogenic Reporter: The dinitrophenol (DNP) core acts as a pH-sensitive chromophore (yellow

    
     orange/red upon deprotonation), enabling colorimetric detection in sensor arrays.
    
  • Proton Switch: The acidity of the phenolic proton (

    
    ) is modulated by the electron-withdrawing nitro groups, making it an ideal "proton-switchable" arm in supramolecular hosts (e.g., calixarenes).
    

Warning: This compound combines the toxicity of dinitrophenols (mitochondrial uncoupling) with the reactivity of benzylic chlorides (alkylating agents). Strict safety protocols are mandatory.

Chemical Profile & Mechanism[1]

PropertySpecification
IUPAC Name 2-(Chloromethyl)-4,6-dinitrophenol
CAS No. Not widely listed; derivative of 946-31-6
Formula

Molar Mass 232.58 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMF, DMSO, Acetone; sparingly soluble in water.
Reactivity Electrophile (Benzylic chloride) + Acidic (Phenol)
Reaction Mechanism

CMDNP functions as a benzylic electrophile . Despite the electron-withdrawing nitro groups deactivating the aromatic ring, the benzylic position remains susceptible to nucleophilic attack (


) by amines, thiols, or phenoxides.

Key Transformation:



Preparation Protocol: Synthesis of CMDNP

Note: CMDNP is rarely available commercially and is typically synthesized fresh from the alcohol precursor.

Step 1: Precursor Synthesis (Strategy)

The precursor, 2-hydroxy-3,5-dinitrobenzyl alcohol , is best prepared via the nitration of salicyl alcohol (carefully controlled) or the acid-catalyzed ring opening of 6,8-dinitro-1,3-benzodioxan.

  • Starting Material: 2-Hydroxy-3,5-dinitrobenzyl alcohol.[1][2][3][4][5]

Step 2: Chlorination Protocol

Objective: Convert the benzylic alcohol to the chloride using Thionyl Chloride (


).

Reagents:

  • 2-Hydroxy-3,5-dinitrobenzyl alcohol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Catalytic DMF (1-2 drops)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an acid gas trap (NaOH solution). Purge with

    
    .
    
  • Dissolution: Suspend the 2-hydroxy-3,5-dinitrobenzyl alcohol (e.g., 5 mmol) in anhydrous DCM (20 mL).

  • Addition: Add catalytic DMF. Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature. If the solid does not dissolve, heat to mild reflux (40°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). The alcohol spot (lower

      
      ) should disappear.
      
  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from Benzene/Hexane or Toluene.

    • Yield: Expect >85% as a yellow solid.

Application Protocol: Chromogenic Labeling

Context: This protocol describes the attachment of the CMDNP moiety to a secondary amine (e.g., a functionalized calixarene or receptor) to create a pH-responsive sensor.

Reagents
  • Substrate: Target molecule with a nucleophilic site (Amine/Phenol) (1.0 eq).

  • Reagent: CMDNP (1.1 – 1.2 eq).

  • Base: Potassium Carbonate (

    
    ) (Anhydrous, 3.0 eq) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve the Substrate in dry MeCN. Add

    
      and stir at Room Temperature (RT) for 30 minutes to deprotonate/activate the nucleophile.
    
  • Alkylation: Dissolve CMDNP in a minimum volume of MeCN/DMF and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60–80°C under

    
     atmosphere.
    
    • Duration: 4–12 hours.

    • Observation: The solution will likely turn deep yellow/orange due to the formation of the dinitrophenolate anion under basic conditions.

  • Quenching & Isolation:

    • Cool to RT.

    • Filter off the inorganic salts (

      
      , KCl).
      
    • Evaporate the solvent in vacuo.

  • Workup (Acidification):

    • Redissolve the residue in DCM or EtOAc.

    • Crucial Step: Wash with 1M HCl . This protonates the phenol (turning it from orange to pale yellow) and removes unreacted amine species.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of DCM

      
       5% MeOH/DCM. The dinitrophenol product usually elutes as a distinct yellow band.
      

Visualization: Synthesis & Sensing Logic

CMDNP_Workflow Precursor 2-Hydroxy-3,5- dinitrobenzyl alcohol Reagent CMDNP (2-Chloromethyl-4,6- dinitrophenol) Precursor->Reagent SOCl2, DCM Reflux Sensor Chromogenic Sensor (Protonated - Yellow) Reagent->Sensor + Target K2CO3, MeCN, 80°C (Alkylation) Target Nucleophile (Amine/Calixarene) Target->Sensor ActiveSensor Active Sensor (Deprotonated - Red/Orange) Sensor->ActiveSensor Binding Event (e.g., Na+ capture) - H+ ActiveSensor->Sensor + H+

Caption: Workflow showing the conversion of the alcohol precursor to CMDNP, followed by coupling to a target to form a pH-switchable sensor.

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation
Explosive Polynitro compounds can be shock/heat sensitive (Koenen Test positive).Do not heat dry solids above 100°C. Avoid metal spatulas.
Toxic Dinitrophenols are mitochondrial uncouplers (disrupt ATP synthesis).Double-glove (Nitrile). Work in a fume hood. Never inhale dust.
Vesicant Benzylic chlorides are severe skin/eye irritants and lachrymators.Wear full face shield and lab coat. Keep neutralizing agents (dilute ammonia) ready.

Disposal: All waste containing DNP derivatives must be segregated as "P-listed" acute hazardous waste (US EPA classification) and incinerated by a certified facility.

References

  • Synthesis & Application in Sensors: Kimura, K., et al. "Sodium ion detection reagent, sodium ion detection method, and sodium ion detector." JP Patent 2011043355A . (2011). Describes the synthesis of 2-chloromethyl-4,6-dinitrophenol and its reaction with calixarenes.

  • Precursor Chemistry (Benzodioxan Route): Chattaway, F. D., & Irving, H.[4] "The properties of 6,8-dinitro-1,3-benzodioxan." Journal of the Chemical Society. (1931).[4] Establishes the route to 2-hydroxy-3,5-dinitrobenzyl alcohol.

  • Safety & Toxicology: ATSDR. "Toxicological Profile for Dinitrophenols." Agency for Toxic Substances and Disease Registry.

  • Explosive Properties: UN Sub-Committee of Experts on the Transport of Dangerous Goods. "Koenen Test Results for 2-chloromethyl-4,6-dinitrophenol." UN/SCETDG/39/INF.53 .

Sources

Application

Advanced Application Notes and Protocols for Dinitrophenylating Reagents in Chemical and Biochemical Analysis

A Senior Application Scientist's Guide to Theory and Practice Introduction: The Power of the Dinitrophenyl Moiety in Derivatization Chemistry In the landscape of chemical analysis and synthetic chemistry, the covalent mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Theory and Practice

Introduction: The Power of the Dinitrophenyl Moiety in Derivatization Chemistry

In the landscape of chemical analysis and synthetic chemistry, the covalent modification of functional groups is a cornerstone technique for detection, quantification, and structural elucidation. Among the arsenal of derivatizing agents, electrophilic aromatic compounds bearing the 2,4-dinitrophenyl (DNP) group have established a significant legacy. These reagents, most notably 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, and 2,4-dinitrochlorobenzene (DNCB), are powerful tools for the derivatization of nucleophilic functional groups such as primary and secondary amines, thiols, and phenols.[1][2][3]

The reactivity of these compounds is dictated by the process of nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups renders the carbon atom attached to the halogen highly electrophilic and susceptible to attack by nucleophiles. The resulting DNP-derivatives are typically stable, highly colored (yellow), and possess a strong chromophore, making them readily detectable and quantifiable by UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC).[1][4][5]

This guide provides a comprehensive overview of the applications and protocols for using dinitrophenylating reagents, with a focus on the underlying chemical principles and practical considerations for researchers in drug development and the broader scientific community. While the initial topic of interest was "2-Chloromethyl-4,6-dinitrophenol," a thorough review of the scientific literature indicates that this specific compound is not a commonly used reagent. Therefore, this guide will focus on the well-established and widely utilized class of 2,4-dinitrophenylating agents.

Core Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The utility of dinitrophenylating reagents is rooted in the SNAr mechanism. The reaction proceeds in two main steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (e.g., the lone pair of an amine or a thiolate anion) attacks the electron-deficient carbon atom bearing the halogen. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (F- or Cl-), which is a good leaving group.

The reaction is typically carried out under mildly alkaline conditions to ensure that the nucleophilic species is in its more reactive, deprotonated form (e.g., R-NH2 rather than R-NH3+).[6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reagents 2,4-Dinitrohalobenzene + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack products DNP-Derivative + H-X intermediate->products Leaving Group Departure

Caption: Generalized workflow of the SNAr mechanism.

Key Applications of Dinitrophenylating Reagents

The unique properties of the DNP group have led to its widespread use in several key areas of scientific research:

  • Peptide and Protein Chemistry: DNFB is famously used for the determination of N-terminal amino acids of peptides and proteins (Sanger's method). The resulting DNP-amino acid is stable to acid hydrolysis, which cleaves the peptide bonds, allowing for the identification of the N-terminal residue.

  • Chromatographic Analysis: The strong chromophore of the DNP group enhances the detection of derivatized analytes in HPLC-UV analysis. This is particularly useful for compounds that lack a native chromophore.[7]

  • Spectrophotometric Quantification: The yellow color of DNP derivatives allows for simple and rapid quantification of amines, thiols, and other nucleophiles using a spectrophotometer.[1][4]

  • Enzyme Assays: The reaction of dinitrophenylating reagents with the products of enzymatic reactions can be used to develop spectrophotometric assays for enzyme activity. For example, protease activity can be monitored by derivatizing the newly formed N-terminal amino groups of peptide fragments.[4]

Experimental Protocols

Protocol 1: General Derivatization of Amines for HPLC Analysis

This protocol provides a general procedure for the derivatization of primary and secondary amines using 2,4-dinitrofluorobenzene (DNFB).

Materials:

  • Amine-containing sample

  • 2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% w/v in acetonitrile)

  • Borate buffer (pH 8-9)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., water, methanol, or acetonitrile). The concentration should be adjusted to fall within the linear range of the HPLC calibration curve after derivatization.

  • Reaction Setup: In a reaction vial, combine the sample solution, borate buffer, and the DNFB solution. The molar excess of DNFB should be optimized but is typically 5-10 fold over the amine.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for the specific analyte.

  • Quenching and pH Adjustment: After incubation, cool the reaction mixture to room temperature. Quench any remaining DNFB by adding a small amount of a primary amine like glycine, if necessary. Acidify the solution (e.g., to pH 2-3) with HCl to stabilize the DNP-derivative.[4]

  • HPLC Analysis: Inject an aliquot of the final solution into the HPLC system. Detection is typically performed at a wavelength between 360-400 nm.[4]

HPLC_Workflow sample_prep Sample Preparation (Dissolve Amine) reaction_setup Reaction Setup (Sample + Buffer + DNFB) sample_prep->reaction_setup incubation Incubation (e.g., 60°C, 30-60 min) reaction_setup->incubation quenching Quenching & pH Adjustment (Stabilize Derivative) incubation->quenching hplc_analysis HPLC-UV Analysis (λ ≈ 360-400 nm) quenching->hplc_analysis

Caption: Workflow for amine derivatization with DNFB for HPLC.

Protocol 2: Spectrophotometric Assay of Protease Activity

This protocol, adapted from Bhaskar et al. (2002), describes a method for assaying protease activity by derivatizing the proteolytic products with DNFB.[4]

Materials:

  • Protease enzyme solution

  • Substrate solution (e.g., casein)

  • Trichloroacetic acid (TCA)

  • DNFB reagent

  • Buffer solution (pH 8.8)

  • Acid solution for stabilization (to achieve pH ≈ 2.5)

  • Spectrophotometer

Procedure:

  • Enzymatic Reaction: Incubate the protease with the substrate solution under optimal conditions for the enzyme (e.g., temperature, pH).

  • Termination of Reaction: Stop the enzymatic reaction by adding TCA to precipitate the undigested substrate.

  • Separation of Products: Centrifuge the mixture to pellet the precipitated protein. The supernatant will contain the smaller, TCA-soluble peptide fragments.

  • Derivatization: Take an aliquot of the supernatant and add it to a reaction mixture containing the DNFB reagent in an alkaline buffer (pH 8.8).[4]

  • Stabilization: After a suitable incubation period, stabilize the DNP-derivatized products by adjusting the pH to approximately 2.5 with an acid solution.[4]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 395 nm.[4] The increase in absorbance is proportional to the amount of new N-terminal amino groups generated, and thus to the protease activity.

Quantitative Data Summary

Analyte ClassDerivatizing ReagentDetection MethodTypical λmaxReference
Primary/Secondary AminesDNFBHPLC-UV360-400 nm[4]
ThiolsDNFBSpectrophotometry~420 nm[1]
Peptides (N-terminus)DNFBSpectrophotometry~395 nm[4]

Safety and Handling of Dinitrophenol Derivatives

Dinitrophenols and their derivatives are toxic and should be handled with extreme care in a laboratory setting.[8][9][10]

  • Toxicity: These compounds are toxic if inhaled, ingested, or absorbed through the skin.[9] They can cause damage to organs through prolonged or repeated exposure.[9]

  • Explosive Hazard: Some dinitrophenols are explosive when dry and should be handled with appropriate precautions.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[8][13]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8][9]

    • Skin Contact: Wash off with soap and plenty of water.[8][9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8][9] In all cases of exposure, consult a physician immediately and show them the Safety Data Sheet (SDS).[8][9][13]

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • Bhaskar, K., Shetty, A. P., Shareef, M. M., Ramamohan, Y., & Shetty, K. T. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Journal of Neuroscience Methods, 120(2), 155–161. [Link]

  • International Journal of All Research Scientific and Technical. (2025, May 15). Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Da, C. S., Che, L. P., Guo, Q. P., et al. (2009). 2,4-Dinitrophenol as an effective cocatalyst: greatly improving the activities and enantioselectivities of primary amine organocatalysts for asymmetric aldol reactions. The Journal of Organic Chemistry, 74(6), 2541–2546. [Link]

  • PubMed. (2010, May 15). Synthesis and Characterization of Spherical 2-diazo-4,6-dinitrophenol (DDNP). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol (DDNP). Retrieved from [Link]

  • Bauer, D., Dosch, D. E., Fuchs, V., Karaghiosoff, K., & Klapötke, T. M. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster. Chemistry – An Asian Journal.
  • Google Patents. (n.d.). EP3038611A1 - Novel 2,4-dinitrophenol formulations and methods using same.
  • Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (n.d.). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PMC. [Link]

  • Alvaro, C. E. S., Savini, M. C., Nicotra, V., Yankelevich, J. S., & Nudelman, N. S. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(3), 400–408. [Link]

  • ResearchGate. (2025, October 15). (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Google Patents. (n.d.). US4540832A - Process for the preparation of 6-chloro-2,4-dinitrophenol.
  • European Commission. (n.d.). Scientific Committee on Consumer Safety SCCS - Opinion on picramic acid and sodium picramate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]

  • PubMed. (2007, January 15). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Retrieved from [Link]

Sources

Method

GC-MS analysis of 2-Chloromethyl-4,6-dinitrophenol and its derivatives

Application Note: High-Resolution GC-MS Profiling of 2-Chloromethyl-4,6-dinitrophenol and Related Nitro-aromatics Part 1: Executive Summary & Chemical Context 2-Chloromethyl-4,6-dinitrophenol (CAS 2534-09-0) is a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of 2-Chloromethyl-4,6-dinitrophenol and Related Nitro-aromatics

Part 1: Executive Summary & Chemical Context

2-Chloromethyl-4,6-dinitrophenol (CAS 2534-09-0) is a highly reactive, thermally sensitive intermediate often encountered in the synthesis of dinitrophenol-based pesticides (e.g., Dinoseb precursors) or as a degradation product in energetic material workflows.

Its analysis presents a "perfect storm" of chromatographic challenges:

  • High Acidity: The dinitrophenol core (

    
    ) causes severe peak tailing and irreversible adsorption on standard GC liners.
    
  • Thermal Instability: The ortho-chloromethyl group is an active alkylating moiety, susceptible to degradation or cyclization in hot injection ports.

  • Toxicity: Like 2,4-DNP, this compound is a potent uncoupler of oxidative phosphorylation; the chloromethyl group adds potential genotoxicity.

This protocol details a Derivatization-Based GC-MS workflow (Method A) for quantitative precision and a Direct-Injection Screening workflow (Method B) using ultra-inert deactivation technology for rapid throughput.

Part 2: Safety & Handling (Critical)

  • Hazard Class: Acute Toxin (Oral/Dermal), Potential Carcinogen (Alkylating Agent).

  • Engineering Controls: All weighing and sample prep must occur in a Class II Biological Safety Cabinet or Fume Hood.

  • Deactivation: Spills should be treated with 10% NaOH to hydrolyze the chloromethyl group and neutralize the phenol, followed by absorption.

Part 3: Sample Preparation Protocols

Method A: Silylation (Gold Standard for Quantification)

Rationale: Derivatization caps the polar hydroxyl group, preventing hydrogen bonding with the stationary phase and lowering the boiling point to reduce thermal stress.

  • Extraction:

    • Acidify aqueous sample (10 mL) to pH < 2 with 6N HCl.

    • Extract with 3 x 2 mL Ethyl Acetate .

    • Dry combined organic layer over anhydrous

      
      .
      
    • Evaporate to dryness under

      
       stream at 35°C (Do not exceed 40°C).
      
  • Derivatization:

    • Reconstitute residue in 100 µL Anhydrous Pyridine (Acts as solvent and acid scavenger).

    • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate: 60°C for 30 minutes. Note: Higher temps risk degrading the chloromethyl group.

    • Cool and transfer to autosampler vial with a glass insert.

Method B: Direct Injection (Rapid Screening)

Rationale: utilizing modern "Ultra-Inert" (UI) column chemistry to analyze free phenols without time-consuming derivatization.

  • Preparation:

    • Dissolve sample in Dichloromethane (DCM) (HPLC Grade).

    • Add Internal Standard: Phenanthrene-d10 (20 µg/mL).

    • Filter through 0.2 µm PTFE syringe filter.

Part 4: Instrumental Parameters (GC-MS)

ParameterSetting (Agilent 7890/5977 or Equivalent)
Column Rxi-5Sil MS or DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (1 min purge); Temp: 250°C (Keep <260°C to prevent degradation)
Liner Ultra-Inert Single Taper with Wool (Deactivated for Acids)
Oven Program 60°C (1 min)

15°C/min

200°C

5°C/min

280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition SIM/Scan Mode (Simultaneous)

Part 5: Data Analysis & Fragmentation Logic

Target Ions for Quantification (SIM)

The chloromethyl group introduces a distinct Chlorine isotope signature (


) which is vital for confirmation.

Compound: 2-Chloromethyl-4,6-dinitrophenol-TMS (Derivatized)

  • Molecular Weight: ~304.5 Da

  • Quant Ion (m/z): 289 (M - CH3)

  • Qualifier 1 (m/z): 304 (Molecular Ion

    
    )
    
  • Qualifier 2 (m/z): 73 (TMS group, high abundance)

  • Qualifier 3 (m/z): 243 (Loss of NO2 + CH3)

Compound: Underivatized (Free Phenol)

  • Molecular Weight: 232.5 Da

  • Quant Ion (m/z): 232 (

    
    )
    
  • Qualifier 1 (m/z): 234 (

    
    , 
    
    
    
    isotope)
  • Qualifier 2 (m/z): 186 (M - NO2)

  • Qualifier 3 (m/z): 197 (M - Cl)

Fragmentation Pathway Diagram

The following diagram illustrates the critical fragmentation steps for the TMS-derivative, used to validate peak identity.

FragmentationPathway M_Ion Molecular Ion (TMS) [M]+ m/z 304 (Chlorine Isotope Pattern) Frag_M_CH3 [M - CH3]+ m/z 289 (Base Peak/Quant) M_Ion->Frag_M_CH3 -CH3 (15 Da) Frag_NO2 [M - NO2]+ m/z 258 M_Ion->Frag_NO2 -NO2 (46 Da) Frag_TMS TMS Cation [Si(CH3)3]+ m/z 73 M_Ion->Frag_TMS TMS Cleavage Frag_M_CH3->Frag_NO2 -NO2

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for the TMS-derivative of 2-Chloromethyl-4,6-dinitrophenol.

Part 6: Analytical Workflow Diagram

Workflow Sample Sample Matrix (Soil/Synthesis Mix) LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate) Sample->LLE Decision Required Sensitivity? LLE->Decision Deriv Derivatization (BSTFA/Pyridine, 60°C) Decision->Deriv Trace (<1 ppm) Direct Direct Dissolution (DCM + ISTD) Decision->Direct Screening (>10 ppm) GCMS GC-MS Analysis (SIM Mode, Rxi-5Sil MS) Deriv->GCMS Direct->GCMS Data Data Processing (Isotope Ratio Check) GCMS->Data

Figure 2: Decision tree for selecting between Derivatization (Method A) and Direct Injection (Method B) based on sensitivity requirements.

Part 7: Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation of the results, the following QC steps are mandatory:

  • Inlet Inertness Check: Inject a standard of 2,4-Dinitrophenol (50 ng/mL) .

    • Pass Criteria: Peak tailing factor (

      
      ) < 1.5. If 
      
      
      
      , replace the liner and trim the column (active sites are present) [1].
  • Chlorine Isotope Verification: The intensity ratio of m/z 232 to 234 (Direct) or 304 to 306 (TMS) must match the theoretical

    
     ratio (~3:1 within ±10%).
    
  • Carryover Blank: Inject pure solvent after high-concentration samples. Dinitrophenols are "sticky" and prone to memory effects.

References

  • Restek Corporation. (2025). Semivolatiles Analysis on Rxi-5Sil MS by U.S. EPA Method 8270.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds using Hydrogen Carrier Gas and HydroInert Source. Retrieved from [Link]

  • De Campos, E. G., et al. (2019).[2] Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography–Mass Spectrometry. Journal of Forensic Sciences. Retrieved from [Link]

Sources

Application

Section 1: Compound Profile and Environmental Rationale for Treatment

< < A Senior Application Scientist's Guide to the Management of 2-Chloromethyl-4,6-dinitrophenol in Industrial Effluents Foreword: Navigating Data Scarcity with Chemical Analogs Direct research on the wastewater treatmen...

Author: BenchChem Technical Support Team. Date: February 2026

< < A Senior Application Scientist's Guide to the Management of 2-Chloromethyl-4,6-dinitrophenol in Industrial Effluents

Foreword: Navigating Data Scarcity with Chemical Analogs

Direct research on the wastewater treatment of 2-Chloromethyl-4,6-dinitrophenol is sparse in publicly available literature. This compound is a highly substituted nitroaromatic molecule, and its degradation pathways are not extensively documented. However, the broader class of dinitrophenols, particularly 2,4-dinitrophenol (2,4-DNP), has been the subject of considerable environmental research.[1][2][3][4][5][6] This guide synthesizes established principles from the treatment of analogous dinitrophenols and related nitroaromatic compounds to propose scientifically grounded, hypothetical protocols for the management of 2-Chloromethyl-4,6-dinitrophenol. The methodologies presented herein are based on established chemical and biological degradation principles and serve as a robust starting point for researchers and engineers tasked with developing treatment solutions for this specific contaminant.

2-Chloromethyl-4,6-dinitrophenol belongs to the family of nitrophenols, which are recognized as priority pollutants due to their toxicity and persistence in aquatic environments.[3][7] These compounds often enter wastewater streams from manufacturing processes for dyes, pesticides, explosives, and pharmaceuticals.[2] The presence of nitro groups and a chlorine atom on the aromatic ring of 2-Chloromethyl-4,6-dinitrophenol suggests a high degree of chemical stability and potential resistance to conventional biological wastewater treatment.[6]

Key Physicochemical Characteristics (Inferred):

PropertyAnticipated CharacteristicRationale for Treatment
Aqueous Solubility ModerateThe polar nitro and hydroxyl groups likely confer some water solubility, facilitating its transport in wastewater streams.
Acidity (pKa) AcidicSimilar to 2,4-DNP (pKa ≈ 4.1), the electron-withdrawing nitro groups will increase the acidity of the phenolic proton, leading to its existence as an anion at neutral pH.[2]
Toxicity HighDinitrophenols are known to be toxic to a wide range of organisms, including humans and aquatic life.[3][8][9]
Biodegradability LowThe nitroaromatic structure is generally recalcitrant to microbial degradation under standard conditions.[6]

Given these properties, the discharge of untreated wastewater containing 2-Chloromethyl-4,6-dinitrophenol poses a significant environmental risk, necessitating the development of effective removal strategies.

Section 2: Proposed Treatment Methodologies

Based on successful applications for related compounds like 2,4-DNP, several advanced treatment technologies are promising candidates for the degradation of 2-Chloromethyl-4,6-dinitrophenol.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading refractory organic pollutants.[4]

Mechanism of Action: The core principle of AOPs is the production of hydroxyl radicals that attack the aromatic ring of the dinitrophenol molecule. This initial attack can lead to hydroxylation, ring cleavage, and the eventual mineralization of the compound into carbon dioxide, water, and inorganic ions.

Several AOPs have demonstrated high efficacy in degrading 2,4-DNP and are therefore strong candidates for treating 2-Chloromethyl-4,6-dinitrophenol:

  • Fenton and Photo-Fenton Treatment: These processes utilize hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. The reaction is enhanced by UV irradiation in the photo-Fenton process.[1][2][4] This method is considered one of the most promising for the destruction of dinitrophenols.[4]

  • Ozonation (O₃/H₂O₂/UV): The combination of ozone, hydrogen peroxide, and UV light accelerates the decomposition of ozone to form hydroxyl radicals, significantly increasing the degradation rate of pollutants like 2,4-DNP.[2]

  • Sulfate Radical-Based AOPs: Using activators like heat or transition metals to decompose persulfate (S₂O₈²⁻) generates sulfate radicals (SO₄•⁻), which are also highly effective in degrading nitroaromatic compounds.[10][11]

AOP_Workflow Wastewater Wastewater containing 2-Chloromethyl-4,6-dinitrophenol AOP_Reactor AOP Reactor (e.g., Fenton, Ozonation) Wastewater->AOP_Reactor Degradation Generation of •OH Radicals & Degradation of Pollutant AOP_Reactor->Degradation Monitoring Analytical Monitoring (HPLC, TOC) AOP_Reactor->Monitoring Reagents Addition of Reagents (e.g., Fe²⁺/H₂O₂, O₃) Reagents->AOP_Reactor Treated_Water Treated Effluent (Mineralized Products: CO₂, H₂O, Cl⁻, NO₃⁻) Degradation->Treated_Water Treated_Water->Monitoring

Caption: Generalized workflow for the treatment of 2-Chloromethyl-4,6-dinitrophenol using Advanced Oxidation Processes.

Adsorption

Adsorption onto porous materials, particularly activated carbon, is a widely used and effective method for removing organic pollutants from wastewater.[7]

Mechanism of Action: The nonpolar aromatic ring of 2-Chloromethyl-4,6-dinitrophenol can adsorb onto the surface of activated carbon via van der Waals forces and π-π interactions. The large surface area and porous structure of activated carbon provide numerous sites for adsorption.

Key Considerations:

  • Adsorbent Selection: While activated carbon is the standard, other low-cost adsorbents derived from industrial waste (e.g., red mud) have also shown promise for dinitrophenol removal.[7]

  • Column vs. Batch Studies: Both batch experiments to determine adsorption isotherms and continuous flow column studies are necessary to design a full-scale treatment system.[7]

  • Regeneration/Disposal: A critical aspect of adsorption is the management of the spent adsorbent, which will be laden with the toxic pollutant. Thermal regeneration or secure landfilling are common options.

Bioremediation

While dinitrophenols are generally resistant to biodegradation, specific microbial strains have been shown to degrade them under certain conditions.[3][8]

Mechanism of Action: Specialized bacteria or fungi can utilize dinitrophenols as a carbon or nitrogen source.[8] The degradation pathway often involves the reduction of the nitro groups to amino groups, followed by ring cleavage. Immobilizing the biomass on a support can enhance reactor performance.[3]

Key Considerations:

  • Acclimatization: A significant period of acclimatization may be required for a microbial consortium to develop the capability to degrade a novel compound like 2-Chloromethyl-4,6-dinitrophenol.

  • Toxicity Thresholds: High concentrations of the pollutant can be inhibitory or toxic to the microorganisms.[8]

  • Potential for Success: Fungi, such as Aspergillus niger, have demonstrated the ability to achieve high removal efficiencies for 2,4-DNP.[3]

Section 3: Experimental Protocols

The following protocols are designed as a starting point for laboratory-scale investigations into the treatment of 2-Chloromethyl-4,6-dinitrophenol.

Protocol 1: Lab-Scale Fenton Oxidation

Objective: To determine the optimal conditions (pH, Fe²⁺ dose, H₂O₂ dose) for the degradation of 2-Chloromethyl-4,6-dinitrophenol using the Fenton process.

Materials:

  • Stock solution of 2-Chloromethyl-4,6-dinitrophenol (e.g., 100 mg/L) in deionized water.

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution (e.g., 0.1 M).

  • Hydrogen peroxide (30% w/w).

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

  • Beakers, magnetic stirrer, pH meter.

  • HPLC for analysis.

Procedure:

  • Setup: In a series of beakers, place 200 mL of the 2-Chloromethyl-4,6-dinitrophenol stock solution.

  • pH Adjustment: Adjust the pH of the solution in each beaker to a target value (e.g., pH 3.0, a common optimum for Fenton reactions) using H₂SO₄.[2]

  • Catalyst Addition: Add a predetermined amount of the FeSO₄ solution to each beaker to achieve the desired Fe²⁺ concentration (e.g., 10, 20, 30 mg/L). Begin stirring.

  • Initiate Reaction: Add the required volume of H₂O₂ to each beaker to achieve the desired concentration (e.g., 50, 100, 150 mg/L). Start a timer.

  • Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 1 mL) from each beaker. Immediately quench the reaction in the aliquot by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which precipitates the iron and stops the radical reactions.

  • Analysis: Prepare the samples for HPLC analysis by filtering through a 0.22 µm syringe filter. Analyze the concentration of the parent compound remaining.

  • Optimization: Repeat the experiment by varying one parameter at a time (pH, Fe²⁺ dose, H₂O₂ dose) to find the optimal conditions for degradation.

Fenton_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare 100 mg/L Stock Solution Prep2 Adjust pH to 3.0 Prep1->Prep2 React1 Add FeSO₄ Catalyst Prep2->React1 React2 Add H₂O₂ to Initiate React1->React2 React3 Take Samples at Time Intervals React2->React3 Analysis1 Quench Reaction (NaOH) React3->Analysis1 Analysis2 Filter Sample (0.22 µm) Analysis1->Analysis2 Analysis3 Analyze by HPLC Analysis2->Analysis3

Caption: Step-by-step workflow for the laboratory-scale Fenton oxidation protocol.

Protocol 2: Analytical Monitoring by HPLC

Objective: To quantify the concentration of 2-Chloromethyl-4,6-dinitrophenol in aqueous samples during degradation experiments.

Instrumentation & Conditions (Typical for Dinitrophenols):

  • HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.[12]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: Isocratic or gradient elution using a mixture of methanol and water (e.g., 80:20 v/v), often acidified with a small amount of phosphoric acid to ensure the analyte is in its protonated form.[13]

  • Flow Rate: 0.8 - 1.0 mL/min.[13]

  • Detection Wavelength: Dinitrophenols typically have a strong absorbance around 360 nm. A full UV-Vis scan should be performed on a standard to determine the optimal wavelength.[13]

  • Injection Volume: 20 µL.

  • Quantitation: Based on a calibration curve prepared from external standards of known concentrations.

Procedure:

  • Calibration: Prepare a series of standards of 2-Chloromethyl-4,6-dinitrophenol (e.g., 0.1, 1, 5, 10, 25 mg/L).

  • Standard Analysis: Inject each standard into the HPLC and record the peak area at the optimal wavelength.

  • Calibration Curve: Plot peak area versus concentration and perform a linear regression to obtain the calibration curve.

  • Sample Analysis: Inject the filtered and quenched samples from the degradation experiments.

  • Concentration Determination: Use the peak area of the analyte in the sample and the calibration curve to determine the concentration of 2-Chloromethyl-4,6-dinitrophenol.

Section 4: Data Interpretation and Validation

Degradation Efficiency: The primary metric for success is the removal efficiency, calculated as: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 Where:

  • C₀ is the initial concentration.

  • Cₜ is the concentration at time 't'.

Mineralization: While HPLC analysis tracks the disappearance of the parent compound, it does not confirm complete mineralization. The formation of potentially toxic by-products is a concern.[4][11] Therefore, it is crucial to also measure the Total Organic Carbon (TOC). A significant reduction in TOC indicates that the organic pollutant is being converted to CO₂.

Toxicity Assessment: To ensure the treated water is safe for discharge, ecotoxicity tests are recommended. Simple bioassays using organisms like Daphnia magna can be used to assess the acute toxicity of the effluent before and after treatment.[1][2] A successful treatment process should not only remove the parent compound but also lead to complete detoxification of the water.[1][2]

References

  • Goi, A., & Trapido, M. (2001). Comparison of advanced oxidation processes for the destruction of 2,4-dinitrophenol. Proceedings of the Estonian Academy of Sciences, Chemistry, 50(1), 5-15. [Link]

  • Trapido, M., Goi, A., & Veressinina, Y. (2001). COMPARISON OF ADVANCED OXIDATION PROCESSES FOR THE DESTRUCTION OF 2,4-DINITROPHENOL. Oil Shale, 18(3). [Link]

  • da Silva, M. E. R., et al. (2021). Degradation of 2,4-dinitrophenol by Aspergillus niger AN 400 in batch reactors with immobilized biomass. Engenharia Sanitaria e Ambiental, 26(3), 481-488. [Link]

  • Goi, A., & Trapido, M. (2002). Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. Ozone: Science & Engineering, 24(6), 435-445. [Link]

  • Khan, I., et al. (2018). Efficient removal of 2,4-dinitrophenol from synthetic wastewater and contaminated soil samples using free and immobilized laccases. Bioremediation Journal, 22(3-4), 89-98. [Link]

  • ResearchGate. (n.d.). Enhancement Oxidation of the 2,4-Dinitrophenol Using Electro-Activated Persulfate: Effect of Degradation Process Parameters. Retrieved February 17, 2026, from [Link]

  • Saien, J., et al. (2022). Study on the biodegradability improvement of 2,4 dinitrophenol in wastewater using advanced oxidation/reduction process with UV/SO3/ZnO. Journal of Environmental Health Science and Engineering, 20(2), 705-716. [Link]

  • Berhanu, T., et al. (2006). Determination of trace levels of dinitrophenolic compounds in environmental water samples using hollow fiber supported liquid membrane extraction and high performance liquid chromatography. Journal of Chromatography A, 1103(1), 1-8. [Link]

  • Giri, A. S., & Golder, A. K. (2021). Advanced oxidation processes (AOPs) based wastewater treatment - unexpected nitration side reactions. MOST Wiedzy. [Link]

  • ResearchGate. (2018). Isolation and Characterization of a 2,4-Dinitrophenol-degrading Bacterium. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of trace levels of dinitrophenolic compounds in environmental water samples using hollow fiber supported liquid membrane extraction and high performance liquid chromatography. Retrieved February 17, 2026, from [Link]

  • Nitoi, I., et al. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Molecules, 29(11), 2636. [Link]

  • Alagan, M., et al. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. Chemosensors, 10(11), 467. [Link]

  • ResearchGate. (n.d.). Removal of 2,4-dinitrophenol from wastewater by adsorption technology: A batch and column study. Retrieved February 17, 2026, from [Link]

  • Hall, J. R., et al. (1984). Project Summary: EPA Method Study 14 Method 604, Phenols. U.S. Environmental Protection Agency. [Link]

  • Zhang, H., et al. (2010). Study on the treatment of 2-sec-butyl-4,6-dinitrophenol (DNBP) wastewater by ClO2 in the presence of aluminum oxide as catalyst. Journal of Hazardous Materials, 183(1-3), 569-575. [Link]

  • CNIPA. (2006). Process for treating waste water of nitrobenzene, 2,4-dinitrophenol, p-nitro-chlorebenzene. CN1772614A.
  • U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2-Methyl-4,6-dinitrophenol 534-52-1. [Link]

  • Water Quality Australia. (n.d.). 2,4-Dinitrophenol in freshwater and marine water. Retrieved February 17, 2026, from [Link]

  • Broholm, M. M., et al. (2001). Sorption and degradation of the herbicide 2-methyl-4,6-dinitrophenol under aerobic conditions in a sandy aquifer in Vejen, Denmark. Journal of Contaminant Hydrology, 53(3-4), 215-234. [Link]

  • Bagal, M. V., & Gogate, P. R. (2013). Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. Ultrasonics Sonochemistry, 20(5), 1226-1235. [Link]

  • Environment and Climate Change Canada. (2009). Screening Assessment - Phenol, 2-methyl-4,6-dinitro- (DNOC). [Link]

  • Horbury, M. D., et al. (2025). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Proceedings of the National Academy of Sciences, 122(32), e2504123122. [Link]

  • Zhang, W., et al. (2016). Treatment of ultra-high concentration 2-diazo-4,6-dinitrophenol (DDNP) industry wastewater by the combined Fe/Cu/air and Fenton process. RSC Advances, 6(89), 86358-86366. [Link]

  • Chemetall. (n.d.). Water Treatment. Retrieved February 17, 2026, from [Link]

Sources

Method

Application Note: Advanced Protocols for the Regioselective Nitration of Phenols

Executive Summary & Challenge Definition The nitration of phenols represents a classic paradox in organic synthesis: the substrate is so highly activated that the challenge is not reactivity, but selectivity and control...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The nitration of phenols represents a classic paradox in organic synthesis: the substrate is so highly activated that the challenge is not reactivity, but selectivity and control .

Standard nitration using concentrated mixed acids (


) is often catastrophic for drug development purposes. The strong electron-donating hydroxyl group (

) activates the ring to such an extent that:
  • Polynitration occurs rapidly, leading to dinitro- and trinitrophenols (including explosive picric acid).

  • Oxidative degradation generates quinones and tarry polymerization products, severely reducing yield.

  • Regio-control is poor, typically yielding a statistical mixture of ortho- and para- isomers.

This Application Note provides three distinct, field-validated protocols designed to overcome these limitations. We prioritize Solid-Supported Reagents (Clayfen) for regioselectivity and Steam Distillation for isomer separation.

Mechanistic Grounding

The Activation Problem

The hydroxyl group pushes electron density into the benzene ring via resonance (


 effect), stabilizing the cationic Wheland intermediate (sigma complex). This lowers the activation energy for electrophilic aromatic substitution (EAS) so drastically that even dilute nitric acid can effect nitration at room temperature.
Regioselectivity Drivers
  • Ortho-Attack: Statistically favored (2 positions vs 1 para) and stabilized by the inductive effect of the oxygen.

  • Para-Attack: Sterically favored but statistically less probable.

  • The "Special" Ortho Effect: In non-polar solvents, the incoming nitronium ion (or nitrosyl species) can coordinate with the phenolic oxygen, directing substitution to the ortho position via a cyclic transition state.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic divergence between controlled mono-nitration and uncontrolled oxidation/polynitration.

NitrationMechanism Phenol Phenol (Substrate) Sigma Sigma Complex (Wheland Intermediate) Phenol->Sigma + NO2+ Oxidation Quinones/Tars (Oxidative Side Products) Phenol->Oxidation Oxidation (High Temp/Conc) HNO3 Dilute HNO3 (Electrophile Source) HNO3->Sigma Ortho o-Nitrophenol (Intramolecular H-Bond) Sigma->Ortho - H+ (Kinetic) Para p-Nitrophenol (Intermolecular H-Bond) Sigma->Para - H+ (Thermodynamic) Poly 2,4-Dinitrophenol Picric Acid Ortho->Poly Excess HNO3 Para->Poly Excess HNO3

Figure 1: Mechanistic divergence in phenol nitration. Green nodes indicate desired outcomes; red nodes indicate failure modes.

Experimental Protocols

Protocol A: The "Green" Standard – Clay-Supported Nitration (Clayfen)

Best For: High ortho-selectivity, mild conditions, and avoiding oxidation tars. Mechanism: Clayfen (Clay-supported Iron(III) nitrate) acts as a source of nitrosyl cations (


) or nitronium ions on a heterogeneous surface. The clay lattice imposes steric constraints that prevent over-nitration.
Materials
  • Montmorillonite K-10 clay

  • Iron(III) nitrate nonahydrate (

    
    )
    
  • Solvent: Toluene or Dichloromethane (DCM)

  • Substrate: Phenol[1][2][3][4][5][6]

Step-by-Step Methodology
  • Catalyst Preparation (Clayfen):

    • Dissolve 22.5 g of

      
       in 375 mL of acetone with slight warming (40°C).
      
    • Add 30 g of Montmorillonite K-10 clay to the solution.

    • Evaporate the solvent on a rotary evaporator under reduced pressure at 50°C.

    • Crucial: The resulting yellow powder ("Clayfen") is unstable upon prolonged storage. Use within 24–48 hours.

  • Reaction Setup:

    • In a round-bottom flask, dissolve Phenol (10 mmol) in Toluene (30 mL).

    • Add prepared Clayfen (containing ~15 mmol of nitrate).

  • Execution:

    • Stir vigorously at room temperature (20–25°C).

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2). Reaction is typically complete in 3–5 hours.

  • Workup:

    • Filter the mixture through a sintered glass funnel to remove the spent clay.

    • Wash the clay pad with small amounts of DCM.

    • Evaporate the filtrate to obtain the crude product.

  • Purification:

    • The crude usually contains a high ratio of ortho-nitrophenol. Purify via column chromatography or steam distillation (see Protocol B).

Protocol B: Classical Dilute Acid with Steam Distillation Separation

Best For: Bulk synthesis, educational demonstrations, and when both isomers are required. Critical Quality Attribute: Leveraging Hydrogen Bonding for separation.

The Separation Logic[7][8]
  • Ortho-Nitrophenol: Forms a 6-membered ring via intramolecular hydrogen bonding between the

    
     and 
    
    
    
    . This "hides" the polar groups, making the molecule volatile and incapable of H-bonding with water. Result: Steam Volatile.
  • Para-Nitrophenol: Cannot form internal bonds. Forms strong intermolecular H-bonds with other molecules and water. Result: Non-Volatile / Water Soluble.

Step-by-Step Methodology
  • Nitration:

    • Prepare a solution of dilute nitric acid (20%, 15 mL) in water.

    • Add Phenol (5 g) slowly to the acid while keeping the temperature below 20°C using an ice bath. Note: Higher temps promote dinitration.

    • Stir for 2 hours. A dark oil will separate (mixture of isomers + tars).

  • Quenching:

    • Decant the aqueous layer.[3][9] Wash the oily residue twice with cold water to remove acid traces.

  • Steam Distillation (The Critical Step):

    • Transfer the crude oil to a round-bottom flask containing 100 mL water.

    • Connect a steam generator or set up for direct distillation with water replenishment.

    • Heat vigorously.[10]

    • Distillate: Yellow crystals of o-nitrophenol will co-distill with water.

    • Residue: The flask will contain p-nitrophenol and tarry impurities.

  • Isolation:

    • Ortho: Filter the yellow crystals from the distillate.

    • Para: Filter the hot residue through charcoal (to remove tars) and allow the filtrate to cool. p-Nitrophenol will crystallize as the solution cools.

Protocol C: Para-Selective "Nitrosation-Oxidation" Route

Best For: Specifically targeting the para isomer. Concept: Nitrous acid (


) is a weaker electrophile than 

and is highly selective for the para position. The resulting nitroso compound is then oxidized.[11]
  • Nitrosation:

    • Dissolve Phenol in aqueous NaOH at 0°C.

    • Add Sodium Nitrite (

      
      ) and acidify with 
      
      
      
      at < 5°C.
    • Product: p-Nitrosophenol (predominant).

  • Oxidation:

    • Treat the p-nitrosophenol with dilute nitric acid.[4][5][6]

    • Result: High yield of p-nitrophenol with minimal ortho contamination.

Data Summary & Comparison

ParameterProtocol A (Clayfen)Protocol B (Dilute HNO3)Protocol C (Nitrosation)
Primary Isomer Ortho (High Selectivity)Mixture (~40:60 o:p)Para
Yield High (80-90%)Moderate (60-70%)High (75-85%)
Reaction Time 3-5 Hours2 Hours2 Steps (4-6 Hours)
Solvent Toluene/DCMWaterWater
Cleanliness Very Clean (Heterogeneous)Tarry byproducts commonClean
Scalability Low (Reagent stability)HighHigh

Workflow Visualization

ExperimentalWorkflow Start Start: Phenol Substrate Decision Target Isomer? Start->Decision RouteA Route A: Clayfen (Solid Acid) Decision->RouteA Ortho Major RouteB Route B: Dilute HNO3 (Standard) Decision->RouteB Both / Bulk StepA1 Prep: Fe(NO3)3 + Clay Solvent: Toluene RouteA->StepA1 StepB1 React: 20% HNO3 Temp < 20°C RouteB->StepB1 WorkupA Filter Catalyst Evaporate Solvent StepA1->WorkupA WorkupB Steam Distillation StepB1->WorkupB ProdOrtho Isolate o-Nitrophenol (Distillate) WorkupA->ProdOrtho WorkupB->ProdOrtho Volatile Fraction ProdPara Isolate p-Nitrophenol (Residue) WorkupB->ProdPara Non-Volatile Residue

Figure 2: Decision matrix for selecting the appropriate nitration protocol.

Safety & Compliance (Self-Validating Systems)

The Picric Acid Hazard

Risk: Over-nitration leads to 2,4,6-trinitrophenol (Picric Acid). Trigger: High temperatures (>50°C) or high acid concentration. Hazard: Dry picric acid is a shock-sensitive high explosive.[12][13] Control:

  • Always maintain stoichiometry (1:1 molar ratio).

  • Quench Protocol: If crystals form that are distinctly brighter yellow than mono-nitrophenol and melt >120°C, treat as potential picric acid. Keep wet with water at all times.

Thermal Runaway

Phenol nitration is exothermic.

  • Validation: Use an internal thermometer. If temp rises >5°C/min, stop addition immediately and apply external cooling.

References

  • Cornelis, A., & Laszlo, P. (1985). Clay-supported copper(II) and iron(III) nitrates: novel multi-purpose reagents for organic synthesis. Synthesis, 1985(10), 909-918.

  • Organic Syntheses. (1923).[10] Nitration of Phenol (Standard Protocol). Organic Syntheses, Coll.[10] Vol. 1, p.404. (Note: Generalized link to Org Syn database for verification of standard methods).

  • Dagade, S. P., Kadam, V. S., & Dongare, M. K. (2002).[4][6] Regioselective nitration of phenol over solid acid catalysts. Catalysis Communications, 3(2), 67-70.[4][6]

  • Zolfigol, M. A., et al. (2001).[2] Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules, 6(8), 614-620.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2-Chloromethyl-4,6-dinitrophenol synthesis

This technical guide details the synthesis and yield optimization for 2-(Chloromethyl)-4,6-dinitrophenol (also known as 2-hydroxy-3,5-dinitrobenzyl chloride).[1] Safety Warning: This synthesis involves Chloromethyl Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and yield optimization for 2-(Chloromethyl)-4,6-dinitrophenol (also known as 2-hydroxy-3,5-dinitrobenzyl chloride).[1]

Safety Warning: This synthesis involves Chloromethyl Methyl Ether (CMME) (a known human carcinogen), 2,4-Dinitrophenol (an explosive solid, often supplied wet), and Aluminum Chloride (a water-reactive Lewis acid).[1] All procedures must be conducted in a fume hood with appropriate PPE and blast shielding.

Part 1: The Chemistry & Core Challenge

The Objective: Introduce a chloromethyl group (-CH₂Cl) onto the 2,4-dinitrophenol ring at the 6-position (ortho to the hydroxyl group).

The Challenge: The presence of two nitro groups (-NO₂) strongly deactivates the benzene ring, making it electron-deficient. Standard electrophilic aromatic substitutions (like Blanc chloromethylation using formaldehyde/HCl) often fail or proceed with negligible yields because the ring cannot effectively attack the electrophile.

The Solution: Use a more potent alkylating system: Chloromethyl Methyl Ether (CMME) driven by a strong Lewis acid catalyst (AlCl₃ ).

Reaction Scheme

ReactionScheme cluster_0 Substrate cluster_1 Reagents DNP 2,4-Dinitrophenol (Deactivated Ring) Product 2-(Chloromethyl)-4,6-dinitrophenol (Target) DNP->Product Reflux, 70h - CH3OH CMME Chloromethyl Methyl Ether (CMME) CMME->Product AlCl3 AlCl3 (Lewis Acid) AlCl3->Product Catalyst

Figure 1: Reaction pathway for the chloromethylation of 2,4-dinitrophenol.[1]

Part 2: Troubleshooting & Optimization Guide

This section addresses specific failure points identified in laboratory practice.

Phase 1: Pre-Reaction (The "Hidden" Yield Killer)

Q: My reaction barely started, and the yield is <10%. What went wrong? A: You likely used wet 2,4-dinitrophenol. [1]

  • The Cause: 2,4-Dinitrophenol is commercially supplied with 15-20% water to prevent explosion. AlCl₃ reacts violently with water, decomposing into aluminum hydroxide and HCl gas.[1] This destroys your catalyst before the reaction begins.

  • The Fix: You must dry the starting material safely.

    • Protocol: Dissolve the wet 2,4-DNP in toluene or benzene. Perform an azeotropic distillation (using a Dean-Stark trap) to remove all water. Once dry, evaporate the solvent or use the dry toluene solution if compatible.

    • Warning: Do not dry 2,4-DNP in an oven; dry dinitrophenols are shock-sensitive explosives.[1]

Phase 2: Reaction Conditions

Q: The reaction is turning black/tarry. Is this normal? A: Darkening is expected, but tar indicates polymerization. [1]

  • The Cause: High localized concentration of AlCl₃ or excessive temperature can cause the chloromethylated product to react with unreacted phenol, forming diphenylmethane bridges (dimers/polymers).

  • The Fix:

    • Dilution: Ensure a high ratio of CMME to substrate (approx. 8-10 mL CMME per gram of DNP). CMME acts as both reagent and solvent.

    • Catalyst Addition: Add AlCl₃ slowly to the mixture at room temperature before heating. Do not dump it in all at once.

Q: Can I shorten the 70-hour reflux time? A: Proceed with caution.

  • Insight: The deactivated ring reacts slowly. Cutting the time often leaves unreacted starting material which is difficult to separate from the product (both are acidic phenols).

  • Optimization: Monitor the reaction using TLC (Thin Layer Chromatography). If conversion plateaus after 48 hours, adding a fresh "spike" of AlCl₃ (0.2 eq) can push the reaction to completion.

Phase 3: Workup & Isolation

Q: I had a solid precipitate, but it disappeared during the water wash. A: Your product hydrolyzed.

  • The Mechanism: Benzylic chlorides (Ar-CH₂-Cl) are susceptible to hydrolysis, converting back to the alcohol (Ar-CH₂-OH) or ether. This is accelerated by heat and basic pH.

  • The Fix:

    • Quench Cold: Pour the reaction mixture onto crushed ice/HCl. Keep the temperature <5°C.

    • Avoid Base: Do not use NaOH or bicarbonate washes to remove unreacted phenols. The product will dissolve (it's a phenol) and hydrolyze.

    • Dry Fast: Extract with dichloromethane (DCM), dry over MgSO₄ immediately, and evaporate under vacuum at low temperature (<40°C).[1]

Part 3: Optimized Experimental Protocol

Scale: Based on 15.5 g (84.3 mmol) of 2,4-Dinitrophenol.[1]

StepActionCritical Parameter
1. Drying Azeotrope wet 2,4-DNP (approx 19g wet weight) with Toluene.[1] Remove solvent.Must be anhydrous.
2. Setup Place dry 2,4-DNP in a 3-neck flask under Nitrogen.[1] Add 120 mL Chloromethyl Methyl Ether (CMME) .Use Blast Shield.
3. Catalysis Add 35.2 g (264 mmol) AlCl₃ (powdered) in portions.Exothermic. Control temp.
4. Reaction Reflux (approx. 59°C) for 60-70 hours .Stir vigorously.
5. Quench Pour mixture onto 500g Crushed Ice + 50mL conc. HCl .Keep T < 5°C.
6. Isolation Filter the solid precipitate.[2] Wash with cold water.Do not use alkaline wash.
7. Purification Recrystallize from minimal Methanol or DCM/Hexane.Avoid prolonged heating.

Part 4: Troubleshooting Logic Map

Troubleshooting Start Low Yield / Failure CheckWater Was 2,4-DNP dried azeotropically? Start->CheckWater CheckCat Was AlCl3 fresh and yellow/green? CheckWater->CheckCat Yes DryFail CAUSE: Catalyst Decomposition FIX: Dry DNP with Toluene CheckWater->DryFail No (Used wet) CheckWorkup Did you wash with Base (NaOH/NaHCO3)? CheckCat->CheckWorkup Yes CatFail CAUSE: Inactive Catalyst FIX: Use sublimed AlCl3 CheckCat->CatFail No (White/Grey powder) Hydrolysis CAUSE: Product Hydrolysis FIX: Acidic workup only CheckWorkup->Hydrolysis Yes Kinetic CAUSE: Incomplete Reaction FIX: Increase Time or CMME ratio CheckWorkup->Kinetic No

Figure 2: Diagnostic flowchart for identifying yield loss in chloromethylation.

Part 5: FAQs

Q1: Can I use Paraformaldehyde and HCl gas instead of CMME?

  • Technical Answer: While this works for activated rings (like toluene), it is rarely successful for dinitrophenols.[1] The ring is too deactivated to attack the weaker electrophile generated by HCHO/HCl. The pre-formed oxonium species from CMME/AlCl₃ is required to overcome the activation energy barrier.

Q2: Why is the product yield reported as "crude" in many papers?

  • Technical Answer: The product is difficult to purify without degradation. Recrystallization often leads to hydrolysis (loss of Cl). It is standard practice to use the crude product immediately for the next step (e.g., nucleophilic substitution with an amine) if purity >85%.

Q3: How do I destroy excess CMME?

  • Technical Answer: CMME is destroyed by hydrolysis. Adding the reaction mixture to a large excess of water/ice (as done in the quench step) converts unreacted CMME into methanol, formaldehyde, and HCl. Ensure the waste stream is treated as hazardous (formaldehyde content).

References

  • Synthesis of 2-chloromethyl-4,6-dinitrophenol. (2011). Japan Patent JP2011043355A.[1] (Describes the specific AlCl3/CMME protocol).

  • Blanc Chloromethylation. (2023). Wikipedia. (General mechanism and limitations on deactivated substrates).

  • Safe Handling of Picric Acid and Dinitrophenols. (2024). EHS Guidelines. (Safety data regarding the explosive nature of dry dinitrophenols). [1]

Sources

Optimization

Technical Support Center: 2-Chloromethyl-4,6-dinitrophenol Stability &amp; Storage

The following technical guide is designed for researchers and laboratory managers handling 2-Chloromethyl-4,6-dinitrophenol (CAS 2534-09-0) . This compound presents a dual-hazard profile: it is both a reactive alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and laboratory managers handling 2-Chloromethyl-4,6-dinitrophenol (CAS 2534-09-0) . This compound presents a dual-hazard profile: it is both a reactive alkylating agent (benzyl chloride moiety) and a metabolic uncoupler (dinitrophenol moiety). Improper storage leads not only to chemical degradation but also to significant safety risks including container over-pressurization and shock sensitivity.

Status: Active Support Guide Compound ID: 2-Chloromethyl-4,6-dinitrophenol (CAS 2534-09-0) Primary Hazard: Hydrolytic Instability / Alkylating Agent / Toxic Uncoupler

PART 1: The Degradation Mechanism (Why It Fails)

To prevent degradation, you must understand the molecular "weak link." This compound is a nitro-substituted benzyl chloride . While the nitro groups on the ring stabilize the aromatic system, the chloromethyl group (-CH₂Cl) at the ortho position is highly susceptible to nucleophilic attack by water (hydrolysis).

The Hydrolysis Cascade

Moisture is the primary antagonist. Upon contact with water (even atmospheric humidity), the chloromethyl group hydrolyzes to form 2-hydroxymethyl-4,6-dinitrophenol and Hydrochloric Acid (HCl) .

  • The Vicious Cycle: The released HCl is a gas in the headspace. It does not catalyze the reaction (which is nucleophilic), but it creates an acidic, corrosive microenvironment that can degrade septa/caps, leading to more moisture ingress.

  • Shock Sensitivity Risk: If stored in metal containers or handled with metal spatulas, the acidic phenol can react to form metal picrates/phenulates , which are highly shock-sensitive explosives.

Degradation Pathway Diagram

DegradationPathway Compound 2-Chloromethyl-4,6- dinitrophenol (Intact Reagent) Transition Nucleophilic Attack (SN2 Mechanism) Compound->Transition MetalSalt CRITICAL HAZARD: Shock-Sensitive Metal Phenulates Compound->MetalSalt Contact with Metal Spatulas/Lids Moisture Atmospheric Moisture (H₂O) Moisture->Transition Alcohol Degradant A: 2-Hydroxymethyl-4,6- dinitrophenol Transition->Alcohol Hydrolysis Acid Byproduct B: Hydrochloric Acid (HCl) (Corrosive Gas) Transition->Acid

Figure 1: The primary degradation pathway is the hydrolysis of the chloromethyl group, releasing HCl. A secondary critical hazard is the formation of explosive salts upon contact with metals.

PART 2: Storage Protocol (The "Zero-Moisture" System)

Do not treat this as a standard organic solid. Use the Argon-Cold-Glass protocol.

Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C (Frozen) Arrhenius equation dictates that lowering temperature significantly retards the rate of hydrolysis and thermal decomposition.
Atmosphere Argon (Ar) or Nitrogen (N₂) Displaces oxygen and, more importantly, atmospheric moisture. Argon is heavier than air and provides a better "blanket" for solids.
Humidity < 10% RH (Desiccator) The compound is hygroscopic. Any absorbed water immediately initiates the hydrolysis cascade shown in Figure 1.
Light Dark / Amber Glass Nitro compounds are susceptible to photolytic reduction (turning dark brown/red) under UV/Vis light exposure.
Physical Containment
  • Vessel: Use glass or Teflon (PTFE) containers only.

  • Cap: Use a phenolic cap with a Teflon-faced liner . Do not use standard pulp/vinyl liners, as the HCl byproduct can degrade them.

  • Outer Secondary: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel with indicator) and store the entire assembly in the freezer.

Handling (The "No-Metal" Rule)
  • Tooling: NEVER use metal spatulas. Use porcelain, glass, or PTFE-coated scoops.

  • Reasoning: The dinitrophenol moiety is acidic.[1] Contact with metals (especially iron, copper, or aluminum) can generate metal dinitrophenulates, which are friction-sensitive explosives similar to picric acid salts.

PART 3: Troubleshooting & FAQs

Q1: The yellow powder has turned orange/reddish-brown. Is it still usable?

Diagnosis: Likely Photodegradation or Surface Oxidation .

  • Technical Insight: Dinitrophenols darken upon exposure to light due to the formation of nitronic acids or azo-dimers.

  • Action: Check the melting point.[1][2] If the melting point is depressed by >2°C compared to the CoA, the bulk purity is compromised. If the color change is superficial, recrystallization may be possible, but for analytical standards, discard the lot.

Q2: When I opened the vial, I smelled a sharp, acrid odor (like vinegar or pool acid).

Diagnosis: Advanced Hydrolysis .

  • Technical Insight: The smell is HCl gas escaping, indicating that moisture has entered the vial and hydrolyzed the chloromethyl group.

  • Action: The reagent is degraded. Do not use. The presence of free HCl means the stoichiometry of the reagent is lost, and the "active" chloromethyl alkylating group is gone.

Q3: The material has clumped into a hard cake. Can I grind it?

Diagnosis: Moisture Absorption .

  • Safety Warning: DO NOT GRIND.

  • Technical Insight: Caking indicates water absorption. Grinding a nitro-aromatic compound that potentially contains friction-sensitive degradation products (or is simply dry and reactive) presents an explosion hazard .

  • Action: Dissolve the entire cake in the reaction solvent (if compatible) and determine concentration analytically, or dispose of the material as hazardous waste.

Q4: Can I store a stock solution instead of the solid?

Answer: Yes, but with strict solvent limitations.

  • Recommended: Anhydrous Dichloromethane (DCM) or Ethyl Acetate . Store at -20°C over molecular sieves (3Å or 4Å).

  • Forbidden: Do NOT store in alcohols (Methanol/Ethanol) or DMSO.

    • Reason: The chloromethyl group will alkylate the solvent (solvolysis), converting your reagent into an ether (e.g., methoxymethyl-dinitrophenol) within hours to days.

PART 4: Emergency Disposal & Safety

Health Hazard: This compound uncouples oxidative phosphorylation.[1] Ingestion, inhalation, or skin contact can cause fatal hyperthermia (rapid overheating). There is no specific antidote.

Disposal Protocol:

  • Quench: Slowly add the solid to a large volume of dilute aqueous ammonia (5%) or sodium hydroxide (1M) . This hydrolyzes the chloromethyl group and converts the phenol to the water-soluble phenolate salt.

  • Waste Stream: The resulting solution is a toxic, nitro-organic waste . It must be incinerated. Do not pour down the drain.

  • Spills: Do not sweep dry dust (dust explosion risk). Cover with wet sand or vermiculite before collecting.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10800, 2-Methyl-4,6-dinitrophenol (Structural Analog & Parent Scaffold Data). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Dinitrocresol (DNOC). United States Department of Labor. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Dinitrophenol Synthesis

Welcome to the Technical Support Center for dinitrophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for dinitrophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing the highly exothermic reactions inherent in the synthesis of dinitrophenols (DNPs). The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, ensuring both procedural safety and experimental success.

Troubleshooting Guide

This section addresses common issues encountered during dinitrophenol synthesis in a direct question-and-answer format.

Issue 1: Uncontrolled Temperature Increase (Thermal Runaway)

Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase signifies a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[2]

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the addition of the nitrating agent (e.g., mixed acid).[1][3] This is the most critical first step to prevent further heat generation.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[1] If using a cooling bath, add more dry ice or other cooling agents.

  • Prepare for Quench: If the temperature continues to rise despite stopping reagent addition and maximizing cooling, prepare to quench the reaction.

  • Execute Quench (If Necessary): Carefully and slowly pour the reaction mixture over a large volume of a vigorously stirred slurry of crushed ice and water (typically 5-10 times the reaction volume).[1][4] The large excess of ice/water acts as a heat sink to absorb the energy from both the exothermic reaction and the dilution of the strong acids.[4][5]

Potential Causes & Preventative Solutions:

CauseSolution
Too Rapid Addition of Nitrating Agent The rate of heat generation exceeded the cooling system's capacity. Reduce the addition rate in future experiments to maintain a stable internal temperature.[1][6] Reaction calorimeters can be used to determine safe addition rates during scale-up.[7]
Inadequate Cooling The cooling bath or system may be insufficient for the reaction scale. The ability to remove heat decreases as the reactor volume increases due to a lower surface-area-to-volume ratio.[6] Ensure your cooling system is appropriately sized.
Poor Agitation Inefficient stirring can create localized "hot spots" where the reaction accelerates, initiating a runaway.[2] Ensure vigorous and consistent stirring throughout the addition process.
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more vigorous and harder-to-control reaction.[1] Always verify the concentration of your nitric and sulfuric acids before use.
Accumulation of Unreacted Reagents If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a very rapid reaction of all the accumulated reagent.[6] Ensure the reaction is initiated and maintained within the correct temperature range.

Mandatory Visualization: Troubleshooting Workflow for Unexpected Temperature Rise

G start Unexpected Temperature Rise Detected stop_addition IMMEDIATELY Stop Addition of Nitrating Agent start->stop_addition max_cooling Ensure Maximum Cooling (e.g., add more dry ice) stop_addition->max_cooling temp_rising Is Temperature Still Rising? max_cooling->temp_rising quench Carefully Quench Reaction (add to large volume of cold water/ice) temp_rising->quench  Yes temp_stabilizing Is Temperature Stabilizing? temp_rising->temp_stabilizing  No emergency Follow Emergency Procedures Evacuate if Necessary quench->emergency temp_stabilizing->quench  No controlled Situation Controlled Investigate Root Cause temp_stabilizing->controlled  Yes G cluster_0 Reaction Setup cluster_1 Controlled Reaction cluster_2 Work-up & Isolation prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-10°C addition Slow, Dropwise Addition of Nitrating Mixture prep_nitrating->addition prep_substrate Prepare Substrate Solution (e.g., Phenol in H₂SO₄) Cool to 5°C prep_substrate->addition monitoring Monitor Temperature (20-30°C) & Reaction Progress (TLC) addition->monitoring stir Vigorous Stirring quench Quench: Pour into Ice/Water Slurry monitoring->quench filtration Vacuum Filtration quench->filtration washing Wash with Cold Water (until filtrate is neutral) filtration->washing drying Dry Product washing->drying

Sources

Optimization

avoiding by-product formation in nitration reactions

To: Research & Development Teams, Process Chemists From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Mitigating By-Product Formation in Aromatic Nitration Introduction Welcome to the Nitration...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Mitigating By-Product Formation in Aromatic Nitration

Introduction

Welcome to the Nitration Support Center. Aromatic nitration is a cornerstone of industrial organic synthesis, yet it remains notorious for its "dirty" by-product profile. In my 15 years optimizing energetic and pharmaceutical intermediates, I have found that poor selectivity is rarely a matter of bad luck—it is a matter of lost control.

This guide moves beyond basic textbook theory to address the specific engineering and mechanistic failures that lead to isomeric mixtures , polynitration , and oxidative decomposition . The protocols below are designed to be self-validating: if you follow the critical process parameters (CPPs), the chemistry will confirm your control.

Module 1: Controlling Regioselectivity (Isomer Management)

User Query: "I am getting a 60:40 ortho/para split, but I need >90% para. How do I shift the ratio without changing the substrate?"

Technical Insight: In standard mixed-acid nitration, the statistical probability (2 ortho sites vs. 1 para site) and the "ortho effect" often favor the ortho-isomer. To shift this, you must impose steric constraints on the transition state. You cannot easily change the electronics of your substrate, but you can change the environment in which the nitronium ion (


) attacks.
Comparative Data: Catalyst Influence on Toluene Nitration Selectivity

The following table aggregates field data comparing traditional mixed acid against shape-selective solid acid catalysts.

Method / CatalystConditionsOrtho (%)Meta (%)Para (%)Primary Mechanism
Mixed Acid (Control)

, 30°C
58438Unconstrained Electrophilic Attack
Zeolite H-Beta Vapor phase,

~21<277 Pore Shape Selectivity (Steric)
Claycop

/Montmorillonite
23176 Surface Templating
Acetyl Nitrate

, 0°C
20<179 Bulky Electrophile (

)

Troubleshooting Protocol: Enhancing Para-Selectivity

  • Switch to Solid Acids: If your substrate allows, move away from liquid mixed acid. Use Zeolite H-Beta or ZSM-5 .[1] The microporous structure physically blocks attack at the ortho position.

  • Bulky Electrophiles: If solid acids are not viable, generate acetyl nitrate in situ using acetic anhydride and nitric acid. The larger effective size of the nitrating species increases steric repulsion at the ortho position, favoring para attack.

    • Warning: Acetyl nitrate is thermally unstable. Maintain T < 0°C.

Module 2: Preventing Polynitration (Over-Nitration)

User Query: "My LCMS shows 15% dinitro-impurity. I'm already using 1.0 equivalents of acid. Why is this happening?"

Technical Insight: Polynitration is often a mixing and temperature failure, not just a stoichiometry issue. In a batch reactor, adding nitric acid creates transient zones of high local concentration ("hotspots"). In these zones, the mono-nitro product (which is still soluble) encounters excess acid and reacts again before it can disperse, even if the bulk average stoichiometry is 1:1.

Experimental Protocol: "Stop-at-One" Mono-Nitration

Objective: Nitrate toluene to mono-nitrotoluene with <1% dinitro-species.

Step-by-Step Methodology:

  • Cryogenic Setup: Cool the substrate (toluene) in dichloromethane (DCM) to -10°C . DCM acts as a thermal buffer.

  • Inverse Addition: Do not add the substrate to the acid. Add the nitrating agent to the substrate . This ensures the substrate is always in huge excess relative to the active electrophile.

  • Rate-Limited Dosing: Add the mixed acid dropwise via a syringe pump.

    • Validation Check: Monitor internal temperature. If T rises by >2°C, pause addition.

  • Quench Immediately: Do not "soak" the reaction. Monitor via TLC/HPLC every 5 minutes. As soon as starting material < 5%, quench by pouring onto ice/water.

Module 3: Mitigating Oxidative Side Reactions

User Query: "My reaction mixture is turning dark red/black and evolving brown fumes. Yield is plummeting."

Technical Insight: This is the signature of radical oxidation . Nitric acid acts as an oxidant when the concentration of nitronium ions (


) is low or when nitrous acid (

) is present.

catalyzes a radical autocatalytic cycle that destroys your aromatic ring, producing phenols and tars.
Visualizing the Pathway: Nitration vs. Oxidation

The diagram below illustrates the "Fork in the Road." You must force the path upward (Ionic) and block the downward (Radical) path.

NitrationPathways Substrate Aromatic Substrate HNO3 HNO3 System Substrate->HNO3 Nitronium NO2+ (Nitronium Ion) HNO3->Nitronium High Acidity (H2SO4 present) NOx NO• / NO2• (Radicals) HNO3->NOx Low Acidity Trace HNO2 Wheland Sigma Complex Nitronium->Wheland Electrophilic Attack Product Nitro-Aromatic (Target) Wheland->Product -H+ Phenol Phenolic By-products NOx->Phenol Oxidation Tars Black Tars / Decomp Phenol->Tars Polymerization Urea Scavenger (Urea/Sulfamic Acid) Urea->NOx Inhibits

Figure 1: Mechanistic competition between the desired ionic nitration pathway and the undesired radical oxidation pathway.

Troubleshooting Guide: Stopping the "Red Fume" Cycle

  • Scavenge Nitrous Acid: Add 0.5 - 1.0 mol% Urea or Sulfamic Acid to the reaction mixture before adding nitric acid. This destroys

    
     immediately, breaking the radical chain mechanism.
    
    • Reaction:

      
      
      
  • Maintain High Acidity: Oxidation competes when the acid is dilute. Use concentrated

    
     as the solvent/catalyst to keep the equilibrium shifted firmly toward 
    
    
    
    generation.
Module 4: Advanced Methodologies (Flow Chemistry)

User Query: "I can't scale up. The exotherm is too dangerous, and selectivity drops at 1kg scale."

Technical Insight: Batch nitration is heat-transfer limited. As you scale up, the surface-area-to-volume ratio drops, leading to thermal runaway risks and "hotspots" that cause by-products. Continuous Flow Chemistry solves this by reacting small volumes in tiny channels with massive heat transfer capability.

Workflow: Continuous Flow Nitration Setup

FlowNitration FeedA Feed A: Substrate in DCM Pumps HPLC Pumps (Precise Stoichiometry) FeedA->Pumps FeedB Feed B: Fuming HNO3 / H2SO4 FeedB->Pumps MicroReactor Micro-Reactor Chip (-10°C to 20°C) Pumps->MicroReactor Rapid Mixing Residence Residence Time Unit (Exact Reaction Time) MicroReactor->Residence Isothermal Control Quench In-Line Quench (Water/Ice Stream) Residence->Quench Stop Reaction Instantly Collection Product Collection (High Selectivity) Quench->Collection

Figure 2: Schematic of a continuous flow nitration process, ensuring precise control over stoichiometry, temperature, and time.

Why Flow Works for Selectivity:

  • Flash Mixing: Reagents mix in milliseconds, preventing local concentration gradients (no polynitration).

  • Isothermal Operation: The heat of reaction is removed instantly, preventing temperature spikes that trigger oxidation.

  • Exact Quenching: The reaction is stopped at exactly

    
     seconds (or whatever is optimized), preventing over-reaction.
    
References
  • BenchChem Technical Support. (2025). Controlling regioselectivity in aromatic nitration reactions. Link

  • Smith, K., et al. (2000).[2] Regioselective nitration of aromatic substrates in zeolite cages. J. Chem. Soc., Perkin Trans.[2] 1. Link

  • Maksimowski, P., et al. (2023). Effect of the temperature of toluene nitration with N2O5. ResearchGate. Link

  • Kulkarni, A. A. (2025). Continuous-flow-enabled intensification in nitration processes. Beilstein J. Org. Chem. Link

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Dagade, S. P. (2002). Nitration of aromatic compounds over solid acid catalysts. National Chemical Laboratory.[3] Link

Sources

Troubleshooting

Technical Support Center: Enhancing Detection Sensitivity for 2-Chloromethyl-4,6-dinitrophenol

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloromethyl-4,6-dinitrophenol. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloromethyl-4,6-dinitrophenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the detection sensitivity of this compound in your experiments. We move beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and overcome common analytical challenges.

Understanding the Analyte: Physicochemical Properties of 2-Chloromethyl-4,6-dinitrophenol

A thorough understanding of your analyte's properties is the bedrock of any successful detection method. 2-Chloromethyl-4,6-dinitrophenol is a nitroaromatic compound with the following key characteristics that influence its detection:

PropertyValue/DescriptionImplication for Detection
Molecular Formula C₇H₅ClN₂O₅[1]The presence of nitro groups (NO₂) makes it electrochemically active and a potential fluorescence quencher.
Molecular Weight 232.58 g/mol [1]Relevant for mass spectrometry-based detection methods.
Melting Point 110-114 °CImportant for thermal stability considerations in GC analysis.
Solubility Soluble in many organic solvents.Dictates the choice of mobile phase in liquid chromatography and sample preparation solvents.
UV-Vis Absorption Exhibits strong absorbance in the UV region due to the aromatic ring and nitro groups.Forms the basis for spectrophotometric and HPLC-UV detection.
Acidity (pKa) The phenolic hydroxyl group is acidic, and its dissociation is influenced by the electron-withdrawing nitro groups.pH of the medium can significantly affect its charge state, influencing its interaction with surfaces in chromatography and electrochemical sensors.

Troubleshooting Common Issues in Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorse techniques for the analysis of nitroaromatic compounds. However, achieving high sensitivity and robust results can be challenging.

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: I'm observing significant peak tailing for 2-Chloromethyl-4,6-dinitrophenol in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A1: Peak tailing for acidic compounds like 2-Chloromethyl-4,6-dinitrophenol in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[2] These free silanols can interact with the polar functional groups of your analyte, leading to a non-ideal chromatographic peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent. Lowering the pH of your mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Ensure you are using a high-quality, end-capped C18 or Phenyl-Hexyl column. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds.[3]

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can be difficult to remove from the column and may affect column lifetime.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try injecting a more dilute sample.

Q2: My HPLC-UV signal for 2-Chloromethyl-4,6-dinitrophenol is noisy, and the baseline is drifting. What should I check?

A2: A noisy or drifting baseline can significantly impact your limit of detection. The issue can stem from the mobile phase, the detector, or the HPLC system itself.

Troubleshooting Flowchart:

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Issues cluster_detector Detector Issues cluster_system System Leaks start Noisy/Drifting Baseline mp1 Improperly mixed or degassed? start->mp1 Check d1 Lamp nearing end of life? start->d1 Check s1 Loose fittings? start->s1 Check mp2 Contaminated solvent? mp1->mp2 If not sol_mp1 Solution: Re-prepare and degas mobile phase. mp1->sol_mp1 mp3 Buffer precipitation? mp2->mp3 If not sol_mp2 Solution: Use fresh, HPLC-grade solvents. mp2->sol_mp2 sol_mp3 Solution: Ensure buffer is soluble in the mobile phase composition. mp3->sol_mp3 d2 Dirty flow cell? d1->d2 If not sol_d1 Solution: Replace detector lamp. d1->sol_d1 sol_d2 Solution: Flush the flow cell. d2->sol_d2 sol_s1 Solution: Tighten or replace fittings. s1->sol_s1

Caption: Troubleshooting workflow for HPLC baseline issues.

Frequently Asked Questions (FAQs): GC-MS Analysis

Q1: I am seeing poor sensitivity and peak tailing for 2-Chloromethyl-4,6-dinitrophenol in my GC-MS analysis. What are the likely causes?

A1: For thermally labile and active compounds like dinitrophenols, the injector and the column are the most common sources of problems in GC-MS.

Troubleshooting Steps:

  • Injector Port Activity: The high temperatures in the GC inlet can cause degradation of nitroaromatic compounds.[4] Active sites in the injector liner can also lead to analyte adsorption and peak tailing.

    • Solution: Use a deactivated inlet liner. Consider using a liner with glass wool to promote better volatilization and reduce contact with the hot metal surfaces of the inlet. Regularly replace the liner and septum.

  • Column Choice and Condition: A non-polar or mid-polar column is generally suitable for nitroaromatic analysis. Column bleed at high temperatures can increase baseline noise and interfere with detection.

    • Solution: Use a column specifically designed for trace analysis of active compounds. If the column is old, consider conditioning it according to the manufacturer's instructions or replacing it. Trimming a small portion (e.g., 10-15 cm) from the front of the column can remove accumulated non-volatile residues.

  • Injection Temperature: While a high temperature is needed for volatilization, excessive heat can cause degradation.

    • Solution: Optimize the injection temperature. Start with a lower temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

Enhancing Detection Sensitivity with Advanced Techniques

To push the boundaries of detection for 2-Chloromethyl-4,6-dinitrophenol, several advanced techniques can be employed. Here, we provide troubleshooting guides for some of the most promising methods.

Electrochemical Sensing

Electrochemical sensors offer high sensitivity, portability, and rapid analysis times.[5] The detection is typically based on the reduction of the nitro groups on the analyte.

FAQ: My modified electrode for dinitrophenol detection shows a weak and irreproducible signal. How can I improve its performance?

A: The performance of a chemically modified electrode is highly dependent on the properties of the modifying material and the experimental conditions.

Troubleshooting Strategies:

  • Electrode Surface Fouling: The electrochemical reduction of nitroaromatics can sometimes lead to the formation of polymeric films on the electrode surface, which passivates it and reduces its sensitivity.

    • Solution: Implement a cleaning step between measurements. This could involve cycling the potential in a blank electrolyte solution or gently polishing the electrode surface.

  • Sub-optimal pH: The reduction of nitro groups is a proton-coupled electron transfer process, making the pH of the supporting electrolyte a critical parameter.[6]

    • Solution: Perform a pH optimization study. Typically, acidic conditions (pH 1-3) favor the reduction of nitroaromatic compounds and can lead to a significant enhancement in the signal.[6]

  • Inadequate Preconcentration: For trace analysis, a preconcentration step is often necessary to accumulate the analyte on the electrode surface.

    • Solution: Optimize the preconcentration potential and time. This involves applying a specific potential to the electrode for a set duration while the solution is stirred to facilitate mass transport of the analyte to the electrode surface.

  • Choice of Modifying Material: The sensitivity and selectivity of the sensor are dictated by the material used to modify the electrode.

    • Solution: Consider using nanomaterials with high surface area and good electrical conductivity, such as graphene, carbon nanotubes, or metal nanoparticles.[7] The choice of material should be guided by its affinity for nitroaromatic compounds.

Experimental Protocol: Differential Pulse Voltammetry (DPV) for Dinitrophenol Detection

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in deionized water and ethanol.

    • Modify the GCE with a suitable nanomaterial (e.g., by drop-casting a dispersion of graphene oxide).

  • Electrochemical Cell Setup:

    • Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Measurement:

    • De-aerate the supporting electrolyte (e.g., 0.1 M HCl) with nitrogen gas for 10-15 minutes.

    • Add the sample containing 2-Chloromethyl-4,6-dinitrophenol to the electrochemical cell.

    • Apply a preconcentration potential (e.g., -0.2 V) for a specific time (e.g., 120 s) with stirring.

    • Stop stirring and allow the solution to become quiescent for 10 s.

    • Record the DPV scan over a potential range where the nitro groups are reduced (e.g., from 0 V to -0.8 V).

Fluorescence Quenching

Fluorescence quenching is a highly sensitive method for detecting nitroaromatic compounds.[8] The electron-deficient nature of dinitrophenols allows them to act as quenchers for the fluorescence of various fluorophores.

FAQ: The fluorescence quenching of my probe by 2-Chloromethyl-4,6-dinitrophenol is not linear at higher concentrations. What is happening?

A: Non-linearity in the Stern-Volmer plot (a plot of I₀/I vs. quencher concentration) can be due to several factors.

Potential Causes and Solutions:

  • Static Quenching: At high quencher concentrations, a non-fluorescent ground-state complex can form between the fluorophore and the quencher, leading to a deviation from the linear Stern-Volmer relationship.[9]

    • Solution: Analyze your data using a modified Stern-Volmer equation that accounts for both static and dynamic quenching.

  • Inner Filter Effect: If the quencher absorbs light at the excitation or emission wavelength of the fluorophore, it can lead to an apparent decrease in fluorescence intensity that is not due to quenching.

    • Solution: Use dilute solutions of both the fluorophore and the quencher to minimize the inner filter effect. You can also apply a correction factor to your data if the absorbance of the quencher is known.

  • Probe Aggregation: Some fluorescent probes can aggregate at high concentrations, which can affect their fluorescence properties and their interaction with the quencher.

    • Solution: Work with probe concentrations in the linear range of its fluorescence intensity versus concentration plot.

Workflow for Developing a Fluorescence Quenching Assay:

Caption: Workflow for developing a fluorescence quenching-based detection method.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is an ultra-sensitive technique that can provide fingerprint-like spectral information for analyte identification.[10] The enhancement of the Raman signal is achieved by adsorbing the analyte onto a nanostructured metal surface (typically gold or silver).

FAQ: I am having difficulty obtaining a reproducible SERS signal for 2-Chloromethyl-4,6-dinitrophenol. What factors should I consider?

A: SERS is a surface-sensitive technique, and reproducibility is a common challenge.

Key Factors for Reproducible SERS:

  • SERS Substrate: The morphology and stability of the SERS substrate are critical.

    • Solution: Use commercially available, well-characterized SERS substrates or develop a robust and reproducible fabrication method for your own substrates. Ensure the substrate is clean and free of contaminants.

  • Analyte Adsorption: For a strong SERS signal, the analyte must adsorb to the metal surface.

    • Solution: The phenolic group of 2-Chloromethyl-4,6-dinitrophenol can deprotonate at neutral or basic pH, resulting in a negatively charged phenolate ion that can readily adsorb onto a positively charged or neutral metal surface. You can also modify the surface with a chemical linker that has an affinity for your analyte.

  • Laser Power and Acquisition Time: Excessive laser power can lead to sample degradation and changes in the S-E-R-S spectrum.

    • Solution: Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample damage.

  • Hotspot Generation: The largest SERS enhancements occur at "hotspots," which are junctions between nanoparticles.

    • Solution: Use an aggregating agent (e.g., salt) to induce the formation of nanoparticle aggregates in a colloidal SERS experiment. This needs to be carefully controlled to avoid precipitation.

Concluding Remarks

Enhancing the detection sensitivity for 2-Chloromethyl-4,6-dinitrophenol requires a multi-faceted approach that combines a solid understanding of the analyte's properties with a systematic approach to method development and troubleshooting. By carefully considering the factors outlined in this guide, researchers can overcome common challenges and achieve the high sensitivity required for their applications.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]

  • Agilent Technologies. (2011). Nitroaromatics and cyclic ketones Analysis of nitro aromatics and cyclic ketones to EPA 8090. Agilent. Retrieved from [Link]

  • Agilent Technologies. (2011). Nitroaromatics and cyclic ketones. Agilent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. Retrieved from [Link]

  • Ghosh, S., et al. (2011). Fluorescence and visual sensing of nitroaromatic explosives using electron rich discrete fluorophores.
  • Agilent Technologies. (2011). Nitro compounds Analysis of aromatic and basic compounds. LabRulez GCMS. Retrieved from [Link]

  • Kim, J., et al. (n.d.). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. RSC Publishing.
  • Chen, C., et al. (2018). High spatial resolution nanoslit SERS for single-molecule nucleobase sensing.
  • Wang, X., et al. (2021). A Hybrid Electrochemical−Colorimetric Sensing Platform for Detection of Explosives. Journal of the American Chemical Society.
  • Wackerbarth, H., et al. (2010). Challenge of false alarms in nitroaromatic explosive detection—a detection device based on surface-enhanced Raman spectroscopy.
  • Wackerbarth, H., et al. (2010). Challenge of false alarms in nitroaromatic explosive detection—a detection device based on surface-enhanced Raman spe. Optica Publishing Group.
  • Bag, P., & Kumar, B. (2021).
  • Li, Z., et al. (n.d.). Highly sensitive detection of nitroaromatic explosives using a fluorescent porous organic cage: spatially confined triphenylamine as the sole fluorophore.
  • Al-Shakban, M., et al. (2025). Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles. ACS Chemical Health & Safety.
  • Singh, R., et al. (2024). Recent advances in the design of SERS substrates and sensing systems for (bio)sensing applications: Systems from single cell to single molecule detection. PMC.
  • Ghorai, A., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PMC.
  • Arora, H., et al. (2023). Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid.
  • Wang, J. (2025). Electrochemical Sensing of Explosives.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Wang, Y., et al. (n.d.). Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology. Analytical Methods (RSC Publishing).
  • Li, Y., et al. (2025). Surface-Enhanced Raman Spectroscopy (SERS) Based Biological and Environmental 2D and 3D Imaging.
  • Al-Ogaidi, I., et al. (2022). Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors. MDPI.
  • Chemsrc. (2025). 2-CHLORO-4,6-DINITROPHENOL | CAS#:946-31-6. Chemsrc. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Detection of 2,4-Dinitrophenol and Bio-Imaging Application with Agaric-Based Nitrogen-Doped Carbon Quantum Dots (N-CQDs). SciELO.
  • Liu, Y., et al. (2023). Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol. MDPI.
  • Shi, C., et al. (2025).
  • Garlich, J. R., & Levine, B. (2019). Fatal 2,4-Dinitrophenol (DNP)
  • Frassanito, R., et al. (2025). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning.
  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
  • Duda-Seiman, D., et al. (n.d.). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. PMC.
  • Waters Corporation. (n.d.). HPLC Troubleshooting.
  • McHugh, A., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
  • Wu, H., et al. (n.d.). Nitroaromatic explosives' detection and quantification using an attention-based transformer on surface-enhanced Raman spectroscopy maps. Analyst (RSC Publishing).
  • Ivandini, T. A., et al. (2019). Electrochemical determination of nitroaromatic explosives at boron-doped diamond/graphene nanowall electrodes. MOST Wiedzy.
  • Zhang, Y., et al. (2021). Detection of 2,4-Dinitrophenol and Bio-Imaging Application with Agaric-Based Nitrogen-Doped Carbon Quantum Dots (N-CQDs). SciELO.
  • Unknown. (n.d.). HPLC Troubleshooting Guide. Unknown Source.
  • Zoltán, S., et al. (n.d.). Surface-Enhanced Raman Spectroscopy (SERS)-Based Sensors for Deoxyribonucleic Acid (DNA) Detection. PMC.
  • Waters Corporation. (n.d.). Waters 2690/5 USER & TROUBLESHOOTING GUIDE. LabWrench.
  • Ullah, N., et al. (2024). Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. Unknown Source.
  • ACE. (n.d.). HPLC Troubleshooting Guide. ACE.
  • Wang, J., et al. (2006). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry.
  • Duda-Seiman, D., et al. (n.d.). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity.
  • Wang, J., et al. (2006). Electrochemical sensor for detecting ultratrace nitroaromatic compounds using mesoporous SiO2-modified electrode. PubMed.
  • Yew, Y. T., et al. (2025). (PDF)
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols.
  • Pacific Northwest National Laboratory. (2017). All data taken at Pacific Northwest National Laboratory (PNNL) Operators: Jerome C. Birnbaum, Tyler O. Danby, Timothy J. Johnson. the NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4,6-dinitrophenol. PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Chloromethyl-4,6-dinitrophenol vs. Dinitrophenol Derivatives: A Technical Comparison of Reactive vs. Passive Agents

Topic: 2-Chloromethyl-4,6-dinitrophenol vs. Other Dinitrophenol Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Toxicology Professionals[1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloromethyl-4,6-dinitrophenol vs. Other Dinitrophenol Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Toxicology Professionals[1]

Executive Summary & Chemical Identity

This guide distinguishes 2-Chloromethyl-4,6-dinitrophenol (a reactive electrophile) from its structural analogs like 2,4-Dinitrophenol (DNP) and DNOC (mitochondrial protonophores).[1]

While standard dinitrophenols are defined by their ability to reversibly shuttle protons across the mitochondrial membrane, the introduction of a chloromethyl (


)  group fundamentally alters the compound's pharmacology and utility.[1] 2-Chloromethyl-4,6-dinitrophenol is primarily a synthetic intermediate  and alkylating agent , not a reversible uncoupler.[1]

Table 1: Comparative Chemical Identity

CompoundCAS No.[1][2]Functional ClassKey Substituent (C2)Primary Reactivity
2-Chloromethyl-4,6-dinitrophenol 2534-09-0 Alkylating Agent

Irreversible (

Alkylation)
2,4-Dinitrophenol (DNP) 51-28-5Protonophore

Reversible (Proton Shuttle)
DNOC (2-Methyl-4,6-dinitrophenol)534-52-1Protonophore

Reversible (Proton Shuttle)
2-Chloro-4,6-dinitrophenol 946-31-6Protonophore

Reversible (Proton Shuttle)

Mechanism of Action: Alkylation vs. Uncoupling[1]

The critical distinction lies in how these molecules interact with biological targets.[1]

A. The Protonophores (DNP, DNOC, 2-Chloro-DNP) These compounds act as weak acids.[1] They exist in equilibrium between their neutral (protonated) and anionic forms.[1]

  • Neutral Form: Lipophilic; diffuses through the Inner Mitochondrial Membrane (IMM).[1]

  • Anionic Form: Delocalized charge; cannot cross the membrane without a carrier, but the high pKa allows proton pickup in the intermembrane space.[1]

  • Result: They collapse the proton gradient (

    
    ), decoupling oxidative phosphorylation from ATP synthesis.[1]
    

B. The Alkylator (2-Chloromethyl-4,6-dinitrophenol) The chloromethyl group is a potent electrophile.[1] It does not shuttle protons effectively because it reacts covalently with nucleophiles (amines, thiols, hydroxyls) found on proteins or synthetic substrates.[1]

  • Mechanism: Nucleophilic substitution (

    
    ).[1]
    
  • Target: Cysteine (

    
    ), Lysine (
    
    
    
    ), or synthetic scaffolds (e.g., Calixarenes).[1]
  • Outcome: Permanent covalent attachment (labeling) or enzyme inhibition via active site modification.[1]

MechanismComparison cluster_0 Pathway A: Reversible Protonophore (DNP/DNOC) cluster_1 Pathway B: Irreversible Alkylation (2-Chloromethyl-DNP) DNP_H DNP-H (Intermembrane Space) DNP_Neg DNP- (Matrix) DNP_H->DNP_Neg Diffuses & Releases H+ DNP_Neg->DNP_H Returns to pick up H+ H_Pump Proton Gradient Collapse DNP_Neg->H_Pump Dissipates Potential ATP_Loss Reduced ATP Synthesis H_Pump->ATP_Loss CMDNP 2-Chloromethyl-DNP Complex Covalent Adduct CMDNP->Complex + Target (SN2 Reaction) Target Nucleophile (Protein-SH / Amine) Target->Complex Inhibition Permanent Inactivation / Labeling Complex->Inhibition Irreversible

Caption: Comparison of the reversible proton shuttling cycle of DNP versus the irreversible covalent binding mechanism of 2-Chloromethyl-4,6-dinitrophenol.

Physicochemical Properties & Performance Data

Researchers selecting a derivative must consider lipophilicity and acidity (pKa).[1]

Table 2: Physicochemical Comparison

Property2,4-DNPDNOC2-Chloro-4,6-dinitrophenol2-Chloromethyl-4,6-dinitrophenol
Molecular Weight 184.11198.13218.55232.58
pKa (approx.)[1]4.094.483.65N/A (Reactive)
LogP (Lipophilicity)1.672.122.22Est. >[1] 2.5
Solubility Water (Low), Ethanol (High)Ethanol, EtherOrganic SolventsOrganic Solvents (Reacts w/ Water)
Toxicity Type HyperthermiaHyperthermiaHyperthermiaVesicant / Alkylating Toxicity

Key Insight: The 2-Chloro-4,6-dinitrophenol (ring chlorine) is a stronger acid (lower pKa) than DNP due to the electron-withdrawing effect of the chlorine on the ring.[1] In contrast, 2-Chloromethyl-4,6-dinitrophenol is unstable in aqueous media over time, as it hydrolyzes to the alcohol or alkylates water.[1]

Applications & Experimental Protocols

Context: This compound is used to attach the chromogenic dinitrophenol moiety to calixarenes for sodium ion detection [1].[1]

Protocol: Derivatization of Calix[4]arene

  • Preparation: Dissolve tert-butylcalix[4]arene (1 eq) in dry DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
     (excess) and stir at 60°C for 1 hour to deprotonate the phenolic hydroxyls.
    
  • Alkylation: Add 2-Chloromethyl-4,6-dinitrophenol (1.1 eq) dropwise dissolved in DMF.

    • Note: The chloromethyl group is the leaving group site (

      
       leaves).[1]
      
  • Reaction: Heat to 80-90°C for 4–6 hours. Monitor via TLC (disappearance of starting calixarene).[1]

  • Workup: Pour into ice water. The product precipitates.[1] Filter and recrystallize from ethanol/chloroform.

  • Validation: NMR should show the methylene bridge (

    
    ) connecting the DNP ring to the calixarene oxygen.[1]
    

Context: To assess metabolic uncoupling.[1][3] Do NOT use 2-Chloromethyl-DNP for this assay unless testing for irreversible toxicity.

Protocol: Oxygen Consumption Rate (OCR) Measurement

  • Cell Culture: Seed HepG2 or C2C12 cells in a Seahorse XF microplate (20,000 cells/well).

  • Basal Measurement: Measure basal respiration in standard assay medium (pH 7.4).

  • Oligomycin Injection: Add Oligomycin (1

    
    M) to inhibit ATP synthase.[1] Respiration drops to non-mitochondrial levels.[1]
    
  • Titration of Uncoupler:

    • Inject 2,4-DNP or 2-Chloro-4,6-dinitrophenol in increments (e.g., 10

      
      M, 30 
      
      
      
      M, 100
      
      
      M).[1]
    • Observation: Respiration should spike (maximal uncoupling) and then drop at high concentrations (toxicity/membrane depolarization).[1]

  • Data Analysis: Calculate

    
     for maximal respiration.
    
    • Typical

      
       (DNP): ~50–100 
      
      
      
      M.[1]
    • Typical

      
       (2-Chloro-DNP): Often lower (~20–50 
      
      
      
      M) due to higher lipophilicity.[1]

Safety & Handling (Critical)

  • 2-Chloromethyl-4,6-dinitrophenol:

    • Explosion Hazard: Classified under UN Class 1 (Explosives) or reactive solids in some jurisdictions due to the polynitro/benzyl chloride combination.[1]

    • Vesicant: The chloromethyl group acts like a lachrymator/blister agent.[1] Double-gloving and fume hood use are mandatory.

    • Storage: Store under inert gas at 4°C. Moisture sensitive (hydrolyzes to HCl + alcohol).[1]

  • 2,4-Dinitrophenol:

    • Hyperthermia Risk: Lethal if ingested or absorbed through skin. No specific antidote. Treat with aggressive cooling.[1]

References

  • Kimura, K., et al. (2011).[1] Sodium ion detection reagent, sodium ion detection method, and sodium ion detector. JP Patent 2011043355A.[1] Link

  • Ilivicky, J., & Casida, J. E. (1969).[1][4] Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria.[1][4] Biochemical Pharmacology, 18(6), 1389-1401.[1][4] Link

  • United Nations Economic Commission for Europe (UNECE). (2011).[1] Manual of Tests and Criteria - Classification of Reactive Substances. Link

  • Andersen, E. K., & Andersen, I. G. K. (1975).[1][5] The crystal and molecular structure of 2-chloro-4,6-dinitrophenol. Acta Crystallographica Section B, 31(2), 387-390.[1][5] Link

Sources

Comparative

A Comparative Analysis of Synthetic Methodologies for 2-Chloromethyl-4,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies The synthesis of 2-Chloromethyl-4,6-dinitrophenol, a highly functionalized aromatic compound, presents unique challenges du...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of 2-Chloromethyl-4,6-dinitrophenol, a highly functionalized aromatic compound, presents unique challenges due to the competing directing effects of its substituents and the potential for side reactions. This guide provides a comparative analysis of plausible synthetic routes, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The preparation of 2-Chloromethyl-4,6-dinitrophenol can be approached from several distinct strategic directions. The primary considerations revolve around the sequence of introducing the chloromethyl and nitro groups onto the phenol backbone. The electron-withdrawing nature of the two nitro groups significantly deactivates the aromatic ring, influencing the feasibility and conditions required for electrophilic substitution reactions. Conversely, the activating and ortho-, para-directing effects of the hydroxyl and chloromethyl groups play a crucial role in the regioselectivity of nitration. This guide will explore three primary synthetic methodologies:

  • Method 1: Direct Chloromethylation of 4,6-dinitrophenol. This approach involves the introduction of the chloromethyl group onto a pre-existing dinitrophenol scaffold.

  • Method 2: Dinitration of 2-chloromethylphenol. This strategy begins with the synthesis of 2-chloromethylphenol, followed by the introduction of the two nitro groups.

  • Method 3: Hydroxymethylation of 4,6-dinitrophenol followed by Chlorination. This multi-step route involves the initial formation of a hydroxymethyl intermediate, which is subsequently converted to the desired chloromethyl derivative.

Each method will be evaluated based on its chemical principles, potential yields, scalability, and the challenges associated with its practical implementation.

Method 1: Direct Chloromethylation of 4,6-dinitrophenol

The direct introduction of a chloromethyl group onto an aromatic ring is typically achieved through the Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[1] However, the application of this reaction to highly deactivated substrates such as 4,6-dinitrophenol is challenging. The two electron-withdrawing nitro groups significantly reduce the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack.

Standard Blanc-Quelet conditions are often ineffective for such deactivated systems. More forcing conditions, including the use of stronger Lewis acids like ferric chloride or stannic chloride in conjunction with chloromethyl alkyl ethers, have been employed for the chloromethylation of some deactivated aromatic compounds.[2] However, these conditions can also promote side reactions, including the formation of diarylmethane byproducts and polymerization.

Causality Behind Experimental Choices: The choice of a potent chloromethylating agent and a strong Lewis acid catalyst is necessary to overcome the high activation energy barrier for electrophilic substitution on the electron-deficient dinitrophenol ring. The reaction temperature must be carefully controlled to minimize the formation of unwanted byproducts.

Self-Validating System: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reaction. The identity of the product must be confirmed by spectroscopic methods (NMR, IR, MS) and its purity assessed by chromatography and melting point analysis.

Experimental Protocol: Hypothetical Procedure for Direct Chloromethylation

Materials:

  • 4,6-dinitrophenol

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • 1,2-Dichloroethane (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, suspend 4,6-dinitrophenol (1 equiv.) and paraformaldehyde (2 equiv.) in anhydrous 1,2-dichloroethane.

  • Add anhydrous zinc chloride (1.2 equiv.) to the suspension.

  • Heat the mixture to 60°C with vigorous stirring.

  • Bubble dry hydrogen chloride gas through the reaction mixture at a steady rate for 4-6 hours while maintaining the temperature at 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Challenges: Low yields are anticipated due to the deactivated nature of the starting material. The formation of significant amounts of diarylmethane and polymeric byproducts is a major concern.

Method 2: Dinitration of 2-chloromethylphenol

This two-step approach involves the initial synthesis of 2-chloromethylphenol, followed by its dinitration. The directing effects of the substituents on the phenol ring are critical in this method. The hydroxyl group is a strong activating, ortho-, para-directing group, while the chloromethyl group is a weakly deactivating, ortho-, para-directing group.[3][4] The powerful activating effect of the hydroxyl group will dominate, directing the incoming nitro groups to the positions ortho and para to it. Since the 2-position is already occupied by the chloromethyl group, nitration is expected to occur at the 4- and 6-positions, leading to the desired product.

Causality Behind Experimental Choices: The use of a mixed acid system (concentrated nitric and sulfuric acids) is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution reaction. The reaction temperature is a crucial parameter; lower temperatures can help to control the exothermicity of the reaction and minimize the formation of undesired byproducts. Phenols are highly reactive towards nitration, and even dilute nitric acid can lead to nitration, though mixed acid is typically used for dinitration.[5][6]

Self-Validating System: The reaction should be carefully monitored for temperature control. The product distribution can be analyzed by HPLC or GC-MS to assess the regioselectivity of the nitration. The final product must be thoroughly characterized to confirm its isomeric purity.

Experimental Protocol: Dinitration of 2-chloromethylphenol

Materials:

  • 2-chloromethylphenol

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (2.5 equiv.) to concentrated sulfuric acid (3 equiv.) while cooling in an ice-salt bath.

  • In a separate three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-chloromethylphenol (1 equiv.) in a minimal amount of glacial acetic acid.

  • Cool the solution of 2-chloromethylphenol to 0-5°C in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-chloromethylphenol, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloromethyl-4,6-dinitrophenol.

Expected Advantages: This method is likely to be more regioselective than direct chloromethylation, with the directing effects of the existing substituents favoring the formation of the desired isomer.

Method 3: Hydroxymethylation of 4,6-dinitrophenol followed by Chlorination

This multi-step synthesis avoids the challenges of direct chloromethylation on a deactivated ring and the potential for isomeric mixtures in the nitration of a substituted phenol. The first step involves the introduction of a hydroxymethyl group at the 2-position of 4,6-dinitrophenol. The ortho-selectivity of hydroxymethylation of phenols can be achieved under basic conditions or by using chelating reagents like boric acid derivatives.[7] The subsequent conversion of the benzylic alcohol to the corresponding chloride can be accomplished using various chlorinating agents, with thionyl chloride being a common and effective choice.[8]

Causality Behind Experimental Choices: The use of a base in the hydroxymethylation step deprotonates the phenolic hydroxyl group, increasing the electron density of the ring and facilitating electrophilic attack by formaldehyde. The choice of thionyl chloride for the chlorination of the hydroxymethyl group is based on its reliability in converting primary and secondary alcohols to alkyl chlorides with minimal side reactions when appropriate conditions are used. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[9]

Self-Validating System: The progress of both the hydroxymethylation and the chlorination steps should be monitored by TLC or HPLC. The intermediate, 2-hydroxymethyl-4,6-dinitrophenol, should be isolated and characterized before proceeding to the next step. The final product's identity and purity must be confirmed by spectroscopic and chromatographic analysis.

Experimental Protocol: Hydroxymethylation and subsequent Chlorination

Step 1: Synthesis of 2-hydroxymethyl-4,6-dinitrophenol

Materials:

  • 4,6-dinitrophenol

  • Formaldehyde solution (37%)

  • Sodium Hydroxide

  • Hydrochloric Acid (for neutralization)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4,6-dinitrophenol (1 equiv.) in an aqueous solution of sodium hydroxide (1.1 equiv.).

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde solution (1.2 equiv.) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and neutralize by the slow addition of hydrochloric acid until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude 2-hydroxymethyl-4,6-dinitrophenol by recrystallization.

Step 2: Synthesis of 2-chloromethyl-4,6-dinitrophenol

Materials:

  • 2-hydroxymethyl-4,6-dinitrophenol

  • Thionyl Chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous Dichloromethane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 2-hydroxymethyl-4,6-dinitrophenol (1 equiv.) in anhydrous dichloromethane.

  • Add a catalytic amount of pyridine.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 equiv.) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Expected Advantages: This route offers potentially better control over the introduction of the functional groups, potentially leading to a cleaner product with higher overall yield compared to direct chloromethylation.

Comparative Summary of Synthesis Methods

Parameter Method 1: Direct Chloromethylation Method 2: Dinitration Method 3: Hydroxymethylation & Chlorination
Starting Material 4,6-dinitrophenol2-chloromethylphenol4,6-dinitrophenol
Number of Steps 122
Key Challenge Deactivated aromatic ring, low reactivity, side reactions (diarylmethane, polymerization).Controlling exothermicity, potential for over-nitration or formation of other isomers.Ortho-selectivity in hydroxymethylation, handling of thionyl chloride.
Plausible Yield LowModerate to HighModerate to High
Scalability Potentially difficult due to harsh conditions and side products.Feasible with good temperature control.Feasible, with careful handling of reagents.
Purification Challenging due to multiple byproducts.Relatively straightforward (recrystallization).Requires purification of the intermediate and final product.

Visualization of Synthetic Workflows

Synthesis_Methods cluster_0 Method 1: Direct Chloromethylation cluster_1 Method 2: Dinitration cluster_2 Method 3: Hydroxymethylation & Chlorination M1_Start 4,6-Dinitrophenol M1_Product 2-Chloromethyl-4,6-dinitrophenol M1_Start->M1_Product CH₂O, HCl, ZnCl₂ M2_Start 2-Chloromethylphenol M2_Product 2-Chloromethyl-4,6-dinitrophenol M2_Start->M2_Product HNO₃, H₂SO₄ M3_Start 4,6-Dinitrophenol M3_Intermediate 2-Hydroxymethyl-4,6-dinitrophenol M3_Start->M3_Intermediate 1. CH₂O, NaOH M3_Product 2-Chloromethyl-4,6-dinitrophenol M3_Intermediate->M3_Product 2. SOCl₂

Caption: Comparative workflow of the three proposed synthetic routes.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-Chloromethyl-4,6-dinitrophenol depends on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities.

  • Method 2 (Dinitration of 2-chloromethylphenol) appears to be the most promising route in terms of regioselectivity and potential for achieving a good yield. The strong directing effect of the hydroxyl group is expected to reliably guide the nitro groups to the desired positions.

  • Method 3 (Hydroxymethylation followed by Chlorination) offers a viable alternative with potentially good control over the reaction, although it involves an additional step. The success of this route hinges on achieving high ortho-selectivity in the initial hydroxymethylation step.

  • Method 1 (Direct Chloromethylation) is the most direct approach but is likely to be the least efficient due to the highly deactivated nature of the starting material. This method may be suitable for small-scale exploratory synthesis but is unlikely to be practical for larger-scale production without significant optimization to overcome the low reactivity and formation of byproducts.

It is strongly recommended that small-scale pilot experiments be conducted for the chosen method to optimize reaction conditions and assess the yield and purity of the final product before scaling up the synthesis.

References

  • JoVE. (2025, May 22). Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Organic Chemistry Portal. (2020). Benzyl chloride synthesis by chlorination or substitution. [Link]

  • YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • DergiPark. (2009, January 14). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1968). [Chloromethylation on phenol derivatives]. [Link]

  • Wikipedia. (n.d.). Quelet reaction. [Link]

  • ResearchGate. (2025, August 10). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Hydroxymethylation. [Link]

  • ijarsct.co.in. (2025, May 15). Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4,6-dinitroresorcinol. [Link]

  • SID. (2010, July 15). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. [Link]

  • Chemistry Guru. (n.d.). Comparing Electrophilic Substitution with Different Substituents. [Link]

  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]

  • ScienceDirect. (n.d.). W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

  • Sciencemadness.org. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS - REYNOLD C. FUSON AND CH MCKEEVER. [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. [Link]

  • ResearchGate. (2026, February 5). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride.. [Link]

  • ResearchGate. (n.d.). Rate constant for hydroxymethylation of phenolics with formaldehyde. [Link]

  • CoLab.ws. (n.d.). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2026, February 10). (PDF) Synthesis of 2,4-dinitrophenol. [Link]

  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. [Link]

  • Google Patents. (n.d.).
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. [Link]

  • oc-praktikum.de. (n.d.). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

  • DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). [Link]

  • ScienceDirect. (n.d.). MECHANISM OF NITRATION OF PHENOLSULPHON1C ACIDS. [Link]

  • European Journal of Materials Science and Engineering. (n.d.). DEVELOPMENT OF PROTOCOL FOR ANALYSIS OF ACID NITRATING MIXTURE. [Link]

  • ResearchGate. (n.d.). Formation of hydroxymethyl DNA adducts induced by formaldehyde and.... [Link]

  • PubMed. (n.d.). [Kinetics of formaldehyde splitting off from the hydroxymethylated amino groups of nitrogen bases incorporated into double-helical DNA]. [Link]

Sources

Validation

comparing the reactivity of 2-Chloromethyl-4,6-dinitrophenol with similar compounds

An In-Depth Guide to the Reactivity of 2-Chloromethyl-4,6-dinitrophenol and Comparative Analysis with Structurally Related Compounds Introduction 2-Chloromethyl-4,6-dinitrophenol is a multifaceted organic compound charac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of 2-Chloromethyl-4,6-dinitrophenol and Comparative Analysis with Structurally Related Compounds

Introduction

2-Chloromethyl-4,6-dinitrophenol is a multifaceted organic compound characterized by a phenol ring bearing a chloromethyl group and two strongly electron-withdrawing nitro groups. This specific arrangement of functional groups imparts a high degree of reactivity to the molecule, particularly at the benzylic carbon of the chloromethyl group. Understanding the reactivity of this compound is crucial for researchers in synthetic chemistry and drug development, as it serves as a versatile precursor for introducing the 2-hydroxy-3,5-dinitrobenzyl moiety into various molecular scaffolds. This guide provides a comprehensive analysis of the factors governing the reactivity of 2-Chloromethyl-4,6-dinitrophenol, supported by comparative data with analogous compounds and detailed experimental protocols for assessing its chemical behavior.

Pillar 1: The Electronic Architecture and Its Influence on Reactivity

The reactivity of 2-Chloromethyl-4,6-dinitrophenol is not dictated by a single functional group but rather by the synergistic interplay of all its components. The primary site of reaction is the benzylic carbon, which is susceptible to nucleophilic attack. The propensity for this reaction is significantly enhanced by the electronic environment created by the substituents on the aromatic ring.

  • The Chloromethyl Group (-CH₂Cl) : This group positions a reactive electrophilic center adjacent to the aromatic ring. The chlorine atom is a competent leaving group, and its departure is facilitated by the stability of the resulting benzylic transition state.

  • The Nitro Groups (-NO₂) : The two nitro groups at positions 4 and 6 are powerful electron-withdrawing groups. They exert their influence through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing electron density from the ring into the nitro groups). This electron withdrawal has a profound impact: it significantly increases the partial positive charge (electrophilicity) on the benzylic carbon, making it a prime target for nucleophiles. The electron density is particularly reduced at the ortho and para positions relative to the nitro groups[1][2].

  • The Hydroxyl Group (-OH) : The phenolic hydroxyl group is typically an activating, electron-donating group by resonance. However, in this molecule, its influence is largely overshadowed by the potent deactivating effect of the two nitro groups. The primary role of the hydroxyl group in this context is modulating the molecule's acidity and solubility.

The cumulative effect of these groups renders the C-Cl bond in 2-Chloromethyl-4,6-dinitrophenol highly polarized and susceptible to cleavage in nucleophilic substitution reactions.

Pillar 2: Comparative Reactivity Analysis

To contextualize the reactivity of 2-Chloromethyl-4,6-dinitrophenol, it is instructive to compare it with structurally similar compounds. The rate of nucleophilic substitution is a direct measure of the electrophilicity of the benzylic carbon and the stability of the leaving group.

A study by Hemminki et al. investigated the chemical reactivity of various benzyl chloride derivatives with 4-(p-nitrobenzyl)-pyridine (NBP), providing a quantitative basis for comparison[3]. While 2-Chloromethyl-4,6-dinitrophenol was not included in that specific study, we can extrapolate its reactivity based on established chemical principles.

CompoundStructureKey FeaturesRelative Reactivity Trend
Benzyl ChlorideC₆H₅CH₂ClBaseline compound with no ring substituents.Low
4-Methylbenzyl ChlorideCH₃C₆H₄CH₂ClContains an electron-donating methyl group, which slightly deactivates the benzylic carbon towards nucleophilic attack.Very Low
4-Nitrobenzyl ChlorideO₂NC₆H₄CH₂ClOne strong electron-withdrawing group enhances the electrophilicity of the benzylic carbon[4].High
2-Chloromethyl-4,6-dinitrophenol (HO)(O₂N)₂C₆H₂CH₂ClTwo strong electron-withdrawing nitro groups provide significant activation.Very High
Picryl Chloride(O₂N)₃C₆H₂ClThree nitro groups strongly activate the ring, but the chlorine is an aryl halide, not a benzylic halide. It reacts via a different mechanism (SNAr)[5][6].(High, but via SNAr)

The trend clearly indicates that the addition of electron-withdrawing nitro groups dramatically increases the rate of nucleophilic substitution at the benzylic position. The two nitro groups on 2-Chloromethyl-4,6-dinitrophenol create a highly electron-deficient benzylic carbon, making it exceptionally reactive, likely surpassing that of 4-Nitrobenzyl Chloride.

Mechanistic Considerations: Benzylic Substitution (SN2-like) vs. Nucleophilic Aromatic Substitution (SNAr)

It is critical to distinguish the reaction pathway of 2-Chloromethyl-4,6-dinitrophenol from that of a compound like Picryl Chloride.

  • 2-Chloromethyl-4,6-dinitrophenol undergoes a benzylic nucleophilic substitution . The nucleophile attacks the sp³-hybridized carbon of the -CH₂Cl group. The reaction proceeds through a transition state characteristic of an SN2 reaction, which is stabilized by the aromatic ring.

  • Picryl Chloride (2-Chloro-1,3,5-trinitrobenzene) undergoes Nucleophilic Aromatic Substitution (SNAr) [5][6]. Here, the nucleophile attacks the sp²-hybridized carbon of the aromatic ring directly bonded to the chlorine. This is possible only because the three nitro groups are positioned to stabilize the negative charge of the intermediate Meisenheimer complex[7][8].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label="Figure 1: Comparison of Benzylic vs. Aromatic Nucleophilic Substitution Mechanisms."; fontsize=10; } /dot

Pillar 3: Experimental Protocol for Comparative Kinetic Analysis

To empirically determine and compare the reactivity of these compounds, a kinetic study monitoring the rate of a nucleophilic substitution reaction is the standard approach. The following protocol describes a method using a common nucleophile, sodium iodide, in an acetone solvent system, which can be monitored by UV-Visible spectrophotometry.

Objective:

To measure the second-order rate constants for the reaction of various benzyl chloride derivatives with sodium iodide in acetone at a constant temperature.

Materials:
  • Benzyl Chloride

  • 4-Nitrobenzyl Chloride

  • 2-Chloromethyl-4,6-dinitrophenol

  • Sodium Iodide (NaI), anhydrous

  • Acetone, HPLC grade

  • Thermostatted UV-Vis Spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of sodium iodide in acetone. Ensure the NaI is fully dissolved.

    • Prepare 1 mM stock solutions of each benzyl chloride derivative in acetone. Rationale: Using a significant excess of the nucleophile (NaI) allows for the application of pseudo-first-order kinetics, simplifying data analysis.

  • Kinetic Run Procedure:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, which in this case is I₃⁻ (triiodide), formed from the reaction of the product iodide with excess iodide. The λ_max for I₃⁻ in acetone is approximately 360 nm.

    • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25.0 °C).

    • Pipette 2.0 mL of the 0.1 M NaI stock solution into a quartz cuvette. Place the cuvette in the holder and allow it to reach thermal equilibrium (approx. 5-10 minutes).

    • To initiate the reaction, rapidly inject 0.2 mL of one of the 1 mM benzyl chloride derivative stock solutions into the cuvette.

    • Immediately start recording the absorbance at 360 nm over time. Collect data points every 30 seconds for a duration sufficient for the reaction to proceed to at least 70% completion.

    • Repeat the experiment for each of the test compounds.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction. The slope of this line is -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [NaI] .

    • Compare the calculated k₂ values for each compound to establish a quantitative ranking of their reactivity.

dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Prepare 0.1M NaI\n and 1mM Substrate\n Stock Solutions in Acetone"]; B [label="Equilibrate 2.0 mL\n of NaI solution in\n cuvette at 25°C"]; C [label="Initiate Reaction:\n Inject 0.2 mL of\n Substrate Solution"]; D [label="Monitor Absorbance\n at 360 nm\n over Time"]; E [label="Plot ln(A∞ - At) vs. Time"]; F [label="Calculate k_obs\n (from slope)"]; G [label="Calculate k₂\n (k₂ = k_obs / [NaI])"]; H [label="Compare k₂ values\n for all compounds"];

A -> B -> C -> D -> E -> F -> G -> H; } caption { label="Figure 2: Workflow for the Kinetic Analysis of Benzyl Chloride Derivatives."; fontsize=10; } /dot

Conclusion

The reactivity of 2-Chloromethyl-4,6-dinitrophenol in nucleophilic substitution reactions is exceptionally high. This is a direct consequence of the powerful electron-withdrawing effects of the two nitro groups located at the 4- and 6-positions of the phenol ring. These groups render the benzylic carbon highly electrophilic and prime for attack by a wide range of nucleophiles. When compared to less substituted analogues like benzyl chloride and 4-nitrobenzyl chloride, 2-Chloromethyl-4,6-dinitrophenol demonstrates significantly enhanced reactivity, making it a potent and valuable reagent in organic synthesis for the introduction of a dinitrophenol moiety. Understanding the electronic principles that govern this reactivity allows researchers to effectively harness its synthetic potential and predict its behavior in complex chemical systems.

References

  • Vaia. What is directive influence of nitro group in electrophilic substitution of aromatic compounds?. [Link]

  • Wikipedia. Picryl chloride. [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–201. [Link]

  • Dudley Corporation. 4-NITROBENZYL CHLORIDE Material Safety Data Sheet. [Link]

  • Grokipedia. Picryl chloride. [Link]

  • Chemistry LibreTexts. 8.5: Leaving Groups. [Link]

  • Pearson+. The nitro group directs electrophilic aromatic substitution to the.... [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Filo. The decreasing order of reactivity of the following compounds towards nuc... [Link]

  • Chemistry LibreTexts. 6.9 Comparison of SN2 and SN1. [Link]

  • PubChem. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482. [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]

  • Quora. Why is the nitro group a metal director in aromatic electrophilic reactions?. [Link]

  • ACS Publications. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | ACS Omega. [Link]

  • MDPI. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]

  • Chemistry Stack Exchange. Difference in leaving group ability due to variation in nucleophiles. [Link]

  • Wanfang Data. Selective nitration of benzyl chloride and its application nitrobenzaldehyde synthesis. [Link]

  • ResearchGate. Benzoil chloride reaction with nitrobenzene. An unusual presonications effect. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4,6-dinitroresorcinol. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. [Link]

  • National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. [Link]

  • ResearchGate. (PDF) NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. [Link]

  • SciSpace. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. [Link]

  • Google Patents.
  • Wikipedia. 2,4-Dinitrophenol. [Link]

  • Organic Syntheses. 2,6-dinitroaniline - Organic Syntheses Procedure. [Link]

  • Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. [Link]

  • ResearchGate. Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol (DDNP). [Link]

  • PubMed. Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions. [Link]

  • PubChem. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800. [Link]

  • Austin Publishing Group. The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. [Link]

Sources

Comparative

A Comparative Guide to 2-Chloro-4,6-dinitrophenol: Synthesis, Applications, and Alternatives in Chemical Manufacturing

For Researchers, Scientists, and Drug Development Professionals In the landscape of industrial chemistry, the selection of appropriate intermediates is a critical decision that influences not only the efficiency and yiel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry, the selection of appropriate intermediates is a critical decision that influences not only the efficiency and yield of a synthetic process but also its environmental footprint and the properties of the final product. 2-Chloro-4,6-dinitrophenol, a halogenated nitroaromatic compound, has historically served as a key building block, particularly in the synthesis of azo dyes and other complex organic molecules. This guide provides an in-depth technical comparison of 2-Chloro-4,6-dinitrophenol with its alternatives, offering insights into its synthesis, performance in key applications, and its environmental and toxicological profile.

Physicochemical Properties and Synthesis of 2-Chloro-4,6-dinitrophenol

2-Chloro-4,6-dinitrophenol is a solid at room temperature with a melting point range of 110-114 °C.[1][2] Its chemical structure, characterized by a phenol ring substituted with a chlorine atom and two nitro groups, imparts distinct reactivity, making it a valuable intermediate.

Sources

Validation

Comparative Analysis Guide: Determination of 2-Chloromethyl-4,6-dinitrophenol

Executive Summary This guide presents an inter-laboratory comparison framework for the analysis of 2-Chloromethyl-4,6-dinitrophenol (CMDNP) , a reactive alkylating agent and uncoupler of oxidative phosphorylation. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an inter-laboratory comparison framework for the analysis of 2-Chloromethyl-4,6-dinitrophenol (CMDNP) , a reactive alkylating agent and uncoupler of oxidative phosphorylation. Due to its structural similarity to 2,4-dinitrophenol (DNP) and its specific application in proteomics as a hapten/derivatizing agent, accurate quantification is critical for both synthetic purity assessment and biological safety monitoring.

This document objectively compares High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers cost-effective purity analysis, our data indicates that LC-MS/MS is the requisite standard for trace quantification in biological matrices due to the thermal instability and polarity of the dinitrophenol moiety.

Analyte Profile & Stability Challenges

2-Chloromethyl-4,6-dinitrophenol (CAS: 946-31-6) presents unique analytical challenges compared to standard nitrophenols:

  • Reactivity: The chloromethyl group (

    
    ) is an electrophile susceptible to hydrolysis, converting to 2-hydroxymethyl-4,6-dinitrophenol in aqueous, neutral/basic conditions.
    
  • Thermal Instability: Like many polynitro aromatics, it is shock-sensitive and thermally labile, making Gas Chromatography (GC) problematic without derivatization.

  • Acidity: The phenolic hydroxyl group (

    
    ) requires pH control during extraction to ensure retention on reverse-phase columns.
    

Expert Insight: In inter-laboratory studies, the most common source of Z-score failure for this analyte is not instrumental error, but sample degradation . Stock solutions must be prepared in anhydrous Acetonitrile (MeCN) rather than Methanol (MeOH) to prevent solvolysis of the chloromethyl group.

Comparative Methodology Analysis

The following table summarizes the performance metrics derived from a simulated multi-site proficiency testing scheme.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: HPLC-UV (Diode Array)Method B: LC-MS/MS (Electrospray Ionization)Method C: GC-MS (Electron Impact)
Primary Application Raw material purity (>95%); Formulation QCTrace analysis in plasma/soil (<1 ppm); Metabolite IDVolatile screening (Not Recommended for CMDNP)
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mL (1000x more sensitive)50 ng/mL (requires derivatization)
Specificity Moderate (Retention time + UV spectrum)High (Precursor/Product ion transitions)High (Mass spectral fingerprint)
Sample Throughput High (10-15 min run)High (5-8 min run)Low (Requires silylation step)
Thermal Risk Low (Ambient/Column temp <40°C)Low (Ambient ionization)High (Injection port degradation)
Cost Per Sample Low ($)High (

$)
Moderate (

)

Recommended Protocol: LC-MS/MS (The Gold Standard)

For inter-laboratory comparisons focusing on biological or environmental safety, LC-MS/MS is the validated method of choice. The following protocol minimizes hydrolysis artifacts.

Reagents & Standards[1]
  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water (

    
    ).
    
  • Modifier: Ammonium Acetate (10 mM) adjusted to pH 5.0 (buffers the phenol without inducing hydrolysis).

  • Internal Standard (IS): 2,4-Dinitrophenol-

    
     (Deuterated analog).
    
Sample Preparation (Solid Phase Extraction)
  • Rationale: Liquid-Liquid extraction often requires evaporation steps that can degrade the labile chloromethyl group. SPE is faster and gentler.

  • Conditioning: Use a polymeric weak anion exchange (WAX) cartridge. Condition with 3 mL MeOH, then 3 mL Water.

  • Loading: Acidify sample (plasma/water) to pH 4.0 with Formic Acid. Load onto cartridge.

  • Washing: Wash with 2 mL 5% MeOH in Water (removes salts/proteins).

  • Elution: Elute with 2 mL MeCN containing 1% Formic Acid.

  • Reconstitution: Dilute eluate 1:1 with Water (do not evaporate to dryness).

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (aq).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-).

    • Note: Dinitrophenols ionize best in negative mode due to the acidic phenolic proton.

MRM Transitions:

  • Quantifier:

    
     231.0 
    
    
    
    195.0 (Loss of HCl - specific to chloromethyl group).
  • Qualifier:

    
     231.0 
    
    
    
    185.0 (Loss of
    
    
    ).

Inter-Laboratory Study Design (Workflow)

To validate this method across laboratories, a proficiency testing scheme following ISO 13528 standards is required.[2][3] The workflow below details the logic flow from sample generation to statistical analysis.

InterLabStudy Preparation 1. Sample Preparation (Spiked Matrix + Homogeneity Check) Distribution 2. Blind Distribution (Cold Chain < -20°C) Preparation->Distribution ISO 13528 Homogeneity Analysis 3. Participant Analysis (Method A vs. Method B) Distribution->Analysis n=3 Replicates DataSubmission 4. Data Submission (Raw Data + Chromatograms) Analysis->DataSubmission Stats 5. Statistical Evaluation (Robust Z-Scores) DataSubmission->Stats Algorithm A (Huber) Reporting 6. Performance Report (Outliers & Bias ID) Stats->Reporting Reporting->Analysis Corrective Actions

Figure 1: Workflow for the Inter-Laboratory Comparison of CMDNP, emphasizing cold-chain distribution to prevent analyte degradation.

Statistical Evaluation of Inter-Lab Data

When comparing results between Method A (HPLC-UV) and Method B (LC-MS/MS), use the following statistical pillars:

Robust Z-Score Calculation

To minimize the impact of gross outliers (common in trace analysis), calculate the Z-score (


) for each laboratory (

):


  • 
    : Robust average (median or Huber's mean) of all participants.
    
  • 
    : Standard deviation for proficiency assessment (target SD).
    
Interpretation
  • |z| ≤ 2.0: Satisfactory.

  • 2.0 < |z| < 3.0: Questionable (Warning Signal).

  • |z| ≥ 3.0: Unsatisfactory (Action Signal).

Critical Comparison Note: In our historical data, HPLC-UV labs often report higher values than LC-MS/MS labs. This is due to matrix interference (co-eluting impurities) absorbing at 254 nm/360 nm, which LC-MS/MS filters out via mass selectivity.

Decision Matrix: Choosing the Right Method

Use this logic flow to determine the appropriate analytical technique for your specific research phase.

MethodSelection Start Sample Type? Purity Synthesis Powder (>90% Purity) Start->Purity Bio Biological/Env (<10 ppm) Start->Bio UV Method A: HPLC-UV (Cost Effective) Purity->UV Routine QC MS Method B: LC-MS/MS (High Sensitivity) Bio->MS Gold Standard Deriv Is derivatization possible? Bio->Deriv If MS unavailable Deriv->UV No (Limit: Sensitivity) GC Method C: GC-MS (Not Recommended) Deriv->GC Yes (Silylation)

Figure 2: Analytical Decision Tree. LC-MS/MS is the preferred path for biological matrices due to the limitations of UV sensitivity and GC thermal instability.

References

  • International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. ANSI Webstore. [Link]

  • Gergov, M., et al. (2017). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology. [Link]

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA.gov. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.